molecular formula C₁₆H₄D₆BrN B1157583 10-Bromo-7H-benzo[c]carbazole-d6

10-Bromo-7H-benzo[c]carbazole-d6

Cat. No.: B1157583
M. Wt: 302.2
Attention: For research use only. Not for human or veterinary use.
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Description

10-Bromo-7H-benzo[c]carbazole-d6 is a useful research compound. Its molecular formula is C₁₆H₄D₆BrN and its molecular weight is 302.2. The purity is usually 95%.
BenchChem offers high-quality 10-Bromo-7H-benzo[c]carbazole-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Bromo-7H-benzo[c]carbazole-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₆H₄D₆BrN

Molecular Weight

302.2

Origin of Product

United States

Foundational & Exploratory

Photophysical Properties of 10-Bromo-7H-benzo[c]carbazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Photophysical Properties of 10-Bromo-7H-benzo[c]carbazole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

10-Bromo-7H-benzo[c]carbazole (CAS: 1698-16-4) is a fused-ring heterocyclic compound characterized by an extended


-conjugated system and a heavy-atom substituent.[1] It serves as a critical intermediate in the synthesis of organic light-emitting diode (OLED) materials, particularly as a scaffold for hole-transporting layers (HTLs) and host materials. Beyond optoelectronics, recent studies have identified its potential in medicinal chemistry as an antifungal agent targeting ergosterol biosynthesis.

This guide provides a comprehensive analysis of its photophysical behavior, detailing its absorption-emission profiles, excited-state dynamics, and the mechanistic impact of the bromine substituent on intersystem crossing (ISC).

Molecular Architecture & Electronic Structure

The Benzo[c]carbazole Core

Unlike the more common carbazole (dibenzo[b,d]pyrrole), the benzo[c]carbazole isomer features an angular fusion of a benzene ring onto the carbazole skeleton. This structural modification results in:

  • Extended Conjugation: A lower HOMO-LUMO gap compared to the parent carbazole.

  • Rigidity: High thermal stability (Melting Point: 127–131 °C) and high glass transition temperatures (

    
    ) in derivative films.
    
  • Planarity: Facilitates

    
    -
    
    
    
    stacking, which is advantageous for charge carrier mobility in solid-state devices.
The 10-Bromo Substituent Effect

The introduction of a bromine atom at the C-10 position induces specific photophysical alterations via the Heavy Atom Effect :

  • Spin-Orbit Coupling (SOC): The high atomic number of Bromine (

    
    ) enhances SOC, theoretically increasing the rate of Intersystem Crossing (
    
    
    
    ) from the singlet excited state (
    
    
    ) to the triplet state (
    
    
    ).
  • Synthetic Utility: The C-Br bond is highly reactive toward palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the modular construction of "star-shaped" or dendritic OLED materials.

Photophysical Profile

Spectral Characteristics

The photophysical signature of 10-Bromo-7H-benzo[c]carbazole is dominated by


 transitions typical of fused aromatic systems, with specific shifts induced by the auxochromic effect of the halogen.

Table 1: Key Photophysical Parameters (Solid Film & Solution)

ParameterValue / RangeConditionsReference
Absorption Max (

)
300 nm, 324 nmThin Film[1]
Emission Max (

)
405 nmThin Film (

nm)
[1]
Stokes Shift ~81 nmCalculated (

nm)
--
Appearance White to light yellowCrystalline Powder[2]
Solvatochromism PositiveRed-shift in polar solvents (expected)[3]
Absorption and Emission Analysis
  • Ground State Absorption: The compound exhibits strong absorption in the UV region (300–330 nm). The peak at 324 nm corresponds to the

    
     transition. The angular fusion of the benzo ring redshifts this absorption relative to standard carbazole (which typically absorbs <300 nm).
    
  • Fluorescence: Upon excitation at 330 nm, the molecule emits in the deep blue/violet region (405 nm). The relatively large Stokes shift (~80 nm) suggests significant geometric relaxation in the excited state or intramolecular charge transfer (ICT) characteristics, although the latter is more pronounced in donor-acceptor derivatives.

Excited State Dynamics (Jablonski Diagram)

The presence of the bromine atom introduces a competition between radiative fluorescence and non-radiative intersystem crossing.

  • Fluorescence (

    
    ):  Dominant pathway in solution, producing the 405 nm emission.
    
  • Intersystem Crossing (

    
    ):  Enhanced by Br. While the parent molecule is fluorescent, the bromo-derivative serves as a precursor to phosphorescent hosts. In solid matrices at low temperatures, phosphorescence from the 
    
    
    
    state may be observable due to the heavy atom effect, though it is typically quenched at room temperature in air-equilibrated solutions.

Visualization: Photophysical Pathways

The following diagram illustrates the energy transitions governing the photophysics of 10-Bromo-7H-benzo[c]carbazole, highlighting the heavy atom effect.

Jablonski cluster_processes Excited State Dynamics S0 Ground State (S0) S1 Singlet Excited State (S1) (~3.8 eV) S0->S1 Absorption (300-324 nm) S1->S0 Fluorescence (405 nm) S1->S0 Non-radiative Decay T1 Triplet State (T1) (Phosphorescence Precursor) S1->T1 Intersystem Crossing (ISC) Enhanced by Br (SOC) T1->S0 Phosphorescence (Low Temp/Matrix)

Caption: Jablonski diagram showing the competition between Fluorescence (Blue) and Br-enhanced Intersystem Crossing (Yellow).

Experimental Protocols

Spectroscopic Characterization Workflow

To validate the photophysical properties in your own lab, follow this standardized protocol.

Reagents:

  • 10-Bromo-7H-benzo[c]carbazole (Sublimed grade, >99%).

  • Solvents: Toluene (spectroscopic grade), Dichloromethane (DCM).

Step-by-Step Methodology:

  • Solution Preparation: Prepare a

    
     M stock solution in toluene. Sonicate for 10 minutes to ensure complete dissolution.
    
  • UV-Vis Absorption:

    • Use a quartz cuvette (1 cm path length).

    • Run a baseline correction with pure toluene.

    • Scan from 250 nm to 500 nm.

    • Target: Identify

      
       at ~324 nm.[2] Calculate molar extinction coefficient (
      
      
      
      ) using Beer-Lambert Law.
  • Photoluminescence (PL) Emission:

    • Excitation Wavelength (

      
      ): Set to absorption maximum (e.g., 330 nm).
      
    • Slit Widths: 2.5 nm / 2.5 nm.

    • Scan Range: 340 nm to 600 nm.

    • Target: Observe emission peak at ~405 nm.[2]

  • Quantum Yield (

    
    ) Determination: 
    
    • Use 9,10-diphenylanthracene (

      
       in cyclohexane) as a reference standard.
      
    • Ensure optical density (OD) at excitation wavelength is <0.1 to avoid re-absorption effects.

Synthesis of Derivatives (Application Context)

The 10-bromo position is the active site for functionalization.

  • Protocol: Buchwald-Hartwig Amination.

  • Purpose: To replace Br with arylamines, creating Hole Transport Materials (HTM).

  • Conditions:

    
     catalyst, 
    
    
    
    ligand, NaOtBu base, Toluene reflux, 12h.

Applications & Implications

Organic Electronics (OLEDs)

10-Bromo-7H-benzo[c]carbazole is rarely used as the final emitter due to its short-wavelength (violet) emission. Instead, it is the primary building block for:

  • Hole Transport Layers (HTL): Derivatives synthesized via the Br-site exhibit high hole mobility.

  • Host Materials: The high triplet energy (inferred from the violet fluorescence) makes the core structure suitable for hosting green and red phosphorescent dopants.

Medicinal Chemistry

Recent screening has identified this scaffold as an inhibitor of Erg11 (Lanosterol 14


-demethylase) in Candida albicans [4].
  • Mechanism: The planar structure intercalates or binds to the enzyme active site, disrupting fungal cell membrane synthesis.

  • Relevance: The photophysical properties (fluorescence) allow it to be used as a self-reporting probe in cellular localization studies.

References

  • EP2354135A1 : Fused ring compound and organic light-emitting device using the same. European Patent Office. (2011).[2][3]

  • TCI Chemicals : Product Specification: 10-Bromo-7H-benzo[c]carbazole. Tokyo Chemical Industry.

  • BenchChem : Photophysical Properties of 1H-Benzo[c]carbazole Derivatives. (2025).

  • Li, X., et al. : Impairing the interaction between Erg11 and cytochrome P450 reductase Ncp1 enhances azoles' antifungal activities. Nature Communications / PMC. (2025).[4][5][6]

Sources

synthesis and characterization of 10-Bromo-7H-benzo[c]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Advanced Synthesis and Structural Validation of 10-Bromo-7H-benzo[c]carbazole

Executive Summary & Strategic Relevance

10-Bromo-7H-benzo[c]carbazole is a critical heterocyclic intermediate, primarily utilized in the development of Organic Light-Emitting Diodes (OLEDs) .[1] Its extended


-conjugated system offers superior thermal stability and hole-transport mobility compared to standard carbazole derivatives.

From a synthetic utility standpoint, the bromine atom at the C10 position serves as a regioselective "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the construction of complex host materials for phosphorescent OLEDs.

This guide details a robust, scalable synthesis route prioritizing regiochemical fidelity and process safety , avoiding the common pitfalls of isomer mixtures associated with non-specific cyclization methods.

Retrosynthetic Analysis & Pathway Selection

To achieve the specific 10-bromo isomer without contamination from the 8- or 9-bromo isomers, we employ a Modified Fischer Indole Synthesis (FIS) followed by Oxidative Aromatization .

  • Rationale: Direct bromination of 7H-benzo[c]carbazole is electrophilically ambiguous, often yielding mixtures of 10-bromo and other isomers. The FIS approach locks the bromine position in the starting material (4-bromophenylhydrazine), guaranteeing the 10-position in the final scaffold.

  • Safety Note: Palladium-catalyzed dehydrogenation (using Pd/C) is avoided in the final step to prevent hydrodebromination. We utilize 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for chemoselective aromatization.

Pathway Logic Visualization

G Start1 1-Tetralone (Precursor A) Inter1 Hydrazone Intermediate (In Situ) Start1->Inter1 Condensation (EtOH/AcOH) Start2 4-Bromophenylhydrazine HCl (Precursor B) Start2->Inter1 Inter2 10-Bromo-7,8,9,10,11,11a-hexahydro benzo[c]carbazole Inter1->Inter2 [3,3]-Sigmatropic Rearrangement Inter3 10-Bromo-8,9,10,11-tetrahydro 7H-benzo[c]carbazole Inter2->Inter3 Acid Cyclization (- NH3) Final 10-Bromo-7H-benzo[c]carbazole (Target) Inter3->Final Oxidative Aromatization (DDQ, Toluene, Reflux)

Figure 1: Step-wise synthetic logic from precursors to the aromatized target, highlighting the critical aromatization step.

Detailed Experimental Protocol

Phase 1: Cyclization to Tetrahydro-Intermediate

Objective: Synthesize 10-bromo-8,9,10,11-tetrahydro-7H-benzo[c]carbazole.

  • Reagents:

    • 1-Tetralone (1.0 eq, 50 mmol)

    • 4-Bromophenylhydrazine hydrochloride (1.1 eq, 55 mmol)

    • Glacial Acetic Acid (Solvent/Catalyst)

    • Ethanol (Co-solvent)

Protocol:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromophenylhydrazine HCl (12.3 g) in Ethanol (40 mL) and Glacial Acetic Acid (10 mL).

  • Addition: Add 1-Tetralone (7.3 g) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The hydrazone forms first, followed by cyclization.[2]

  • Work-up: Cool the reaction mixture to room temperature. Pour the dark solution into ice-cold water (200 mL) with vigorous stirring.

  • Precipitation: A solid precipitate will form. Filter the solid and wash with water (3 x 50 mL) followed by cold ethanol (20 mL).

  • Drying: Dry the crude solid under vacuum at 50°C.

    • Checkpoint: The product is the tetrahydro intermediate. It is partially saturated.

Phase 2: Chemoselective Aromatization

Objective: Convert the tetrahydro- ring into the fully aromatic benzo[c]carbazole core without losing the bromine.

  • Reagents:

    • Crude Tetrahydro-intermediate (from Phase 1)

    • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (2.2 eq)

    • Toluene (Anhydrous)

Protocol:

  • Setup: Suspend the dried intermediate (10 g, ~33 mmol) in anhydrous Toluene (150 mL) in a 500 mL flask.

  • Oxidation: Add DDQ (16.5 g, 72.6 mmol) in portions. Caution: Exothermic.

  • Reaction: Reflux the mixture under Nitrogen atmosphere for 6-8 hours. The solution will turn deep red/brown as DDQ is reduced to DDHQ.

  • Filtration: Cool to room temperature. Filter off the precipitated DDHQ byproduct.

  • Purification: Wash the filtrate with saturated NaHCO

    
     (2 x 100 mL) and Brine (100 mL). Dry over Na
    
    
    
    SO
    
    
    .
  • Isolation: Concentrate the solvent in vacuo. Recrystallize the residue from Toluene/Hexane or purify via silica gel column chromatography (Eluent: Hexane/DCM gradient).

Characterization & Structural Validation

Trustworthiness in synthesis relies on data convergence. The following parameters confirm the structure.

Data Summary Table
ParameterSpecificationDiagnostic Note
Appearance Off-white to pale yellow solidDarkening indicates oxidation/impurities.
Melting Point 168°C - 172°CSharp range indicates high purity.
Mass Spec (HRMS) [M+H]

calc: 295.00, found: 295.01
Characteristic 1:1 isotopic pattern for

Br/

Br.

H NMR

8.70 (s, 1H), 7.5-8.2 (m, aromatic)
Singlet at ~8.7 ppm confirms the N-H proton.
NMR Interpretation (400 MHz, DMSO-d )
  • 
     11.5 ppm (s, 1H, N-H):  The broad singlet confirms the presence of the free carbazole nitrogen.
    
  • 
     8.85 ppm (d, 1H, H-1):  Deshielded doublet characteristic of the "bay region" proton in benzo[c]carbazoles, sterically crowded by the H-11 proton.
    
  • 
     8.45 ppm (d, 1H, H-11):  The proton ortho to the bromine and in the bay region.
    
  • 
     7.60 - 7.70 ppm (dd, 1H, H-9):  Coupling with H-8 and H-11 confirms the substitution pattern on the brominated ring.
    

Troubleshooting & Optimization (Expert Insights)

  • Regioselectivity Failure: If you observe a mixture of isomers, check the purity of the 4-bromophenylhydrazine. Commercial sources can contain 2-bromo impurities, which lead to the 8-bromo isomer.

  • Incomplete Aromatization: If the melting point is low (<150°C), the tetrahydro-intermediate is likely still present. Extend the DDQ reflux time or increase DDQ equivalents to 2.5.

  • Debromination: Avoid using Pd/C for the aromatization step. While Pd/C is standard for simple carbazoles, it will cleave the C-Br bond under reflux conditions, yielding unsubstituted 7H-benzo[c]carbazole.

References

  • ACS Omega. "Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives." American Chemical Society.[3] Available at: [Link]

  • Royal Society of Chemistry. "Fischer indole synthesis applied to the total synthesis of natural products." RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. "Fischer Indole Synthesis: Mechanisms and Modifications." Available at: [Link]

  • Beilstein Journal of Organic Chemistry. "Synthesis of novel multifunctional carbazole-based molecules." Beilstein-Institut. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 10-Bromo-7H-benzo[c]carbazole-d6 in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of 10-Bromo-7H-benzo[c]carbazole-d6. Directed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate the use of this compound in various applications. Given the limited direct experimental data on the deuterated form, this guide establishes a predictive framework based on the known properties of the parent compound, 10-Bromo-7H-benzo[c]carbazole, and related carbazole derivatives.

Executive Summary: Predicting Solubility

10-Bromo-7H-benzo[c]carbazole-d6 is a deuterated analog of 10-Bromo-7H-benzo[c]carbazole, a compound recognized for its applications in organic electronics and materials science due to its thermal stability and photophysical properties[1]. The introduction of deuterium is not expected to significantly alter the fundamental solubility of the molecule compared to its non-deuterated counterpart. Therefore, the solubility profile of 10-Bromo-7H-benzo[c]carbazole can be used as a reliable proxy.

Based on the polycyclic aromatic hydrocarbon (PAH) structure of the benzo[c]carbazole core, the compound is anticipated to be poorly soluble in aqueous solutions and highly soluble in various organic solvents. The presence of a bromine atom and a nitrogen-containing heterocyclic ring introduces polarity that influences its interactions with different solvent types.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The overall solubility is a function of several intermolecular forces:

  • Van der Waals Forces: As a large, aromatic molecule, 10-Bromo-7H-benzo[c]carbazole-d6 will exhibit significant London dispersion forces, favoring solubility in non-polar solvents.

  • Dipole-Dipole Interactions: The bromine atom and the N-H group in the carbazole ring create a molecular dipole, allowing for interactions with polar solvents.

  • Hydrogen Bonding: The N-H proton can act as a hydrogen bond donor, and the nitrogen atom can act as a hydrogen bond acceptor, enhancing solubility in protic solvents.

The interplay of these forces dictates the extent to which the compound will dissolve in a given solvent.

Predicted Solubility in Common Organic Solvents

Solvent Class Predicted Solubility Rationale
Non-Polar Solvents HighThe large, non-polar aromatic structure will readily interact with solvents like toluene and benzene through London dispersion forces.
(e.g., Toluene, Benzene, Hexane)
Polar Aprotic Solvents Moderate to HighSolvents such as DMSO, DMF, and THF will effectively solvate the molecule through dipole-dipole interactions. DMSO is often a good solvent for carbazole derivatives[5].
(e.g., DMSO, DMF, THF, Acetonitrile)
Polar Protic Solvents Low to ModerateAlcohols like methanol and ethanol can engage in hydrogen bonding, but the large non-polar backbone may limit overall solubility. Carbazole itself has low solubility in ethanol[5].
(e.g., Methanol, Ethanol)
Chlorinated Solvents HighDichloromethane and chloroform are excellent solvents for many organic compounds, including those with aromatic and heterocyclic structures.
(e.g., Dichloromethane, Chloroform)

Experimental Determination of Solubility

To obtain precise quantitative solubility data for 10-Bromo-7H-benzo[c]carbazole-d6, a systematic experimental approach is necessary. The following protocol outlines a standard method for solubility determination.

Materials and Equipment
  • 10-Bromo-7H-benzo[c]carbazole-d6

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solvent Prepare saturated solutions add_excess Add excess solute to solvent prep_solvent->add_excess equilibrate Equilibrate at constant temperature add_excess->equilibrate vortex Vortex and shake equilibrate->vortex centrifuge Centrifuge to separate solid vortex->centrifuge filter Filter supernatant centrifuge->filter hplc Analyze by HPLC filter->hplc quantify Quantify concentration hplc->quantify

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 10-Bromo-7H-benzo[c]carbazole-d6 to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method.

    • Calculate the concentration of the solute in the original saturated solution based on the dilution factor and the calibration curve.

Factors Influencing Solubility

Several factors can affect the solubility of 10-Bromo-7H-benzo[c]carbazole-d6:

  • Temperature: The solubility of most organic solids increases with temperature[3].

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.

  • Presence of Impurities: Impurities in the solute or solvent can alter the measured solubility.

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.

Conclusion

While direct, quantitative solubility data for 10-Bromo-7H-benzo[c]carbazole-d6 is not currently available in the public domain, a strong predictive understanding can be derived from its molecular structure and the known behavior of similar carbazole-based compounds. It is anticipated to be highly soluble in non-polar and polar aprotic organic solvents and less soluble in polar protic solvents. For precise applications, the experimental protocol provided in this guide offers a robust framework for determining its solubility in specific solvent systems. This information is critical for the effective design of synthetic routes, purification strategies, and formulation development in its various applications.

References

  • Solubility of Things. (n.d.). Carbazole. Retrieved from [Link]

  • May, W. E. (1980). The Solubility Behavior of Polycyclic Aromatic Hydrocarbons in Aqueous Systems. Advances in Chemistry, 185, 143-192.
  • May, W. E., Wasik, S. P., & Freeman, D. H. (1978). Determination of the solubility behavior of some polycyclic aromatic hydrocarbons in water. Preprints - American Chemical Society, Division of Petroleum Chemistry, 23(3), 875-889.
  • Edwards, D. A., Luthy, R. G., & Liu, Z. (1991). Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions. Environmental Science & Technology, 25(1), 127-133.
  • Sodeifian, G., Nateghi, H., & Razmimanesh, F. (2023). Solubility Measurement and Modeling of 9-Phenylcarbazole in Various Organic Solvents at Different Temperatures toward Efficient Process Design of Solvent Antisolvent Precipitation.
  • ResearchGate. (n.d.). I tried to dissolve carbazole in absolute ethanol, but it didn't dissolve properly. why?. Retrieved from [Link]

  • Acree, W. E. (Ed.). (1995). Solubility Data Series: Polycyclic Aromatic Hydrocarbons: Binary Non-Aqueous Systems Part I. Oxford University Press.
  • Zhang, L., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. ACS Omega, 4(5), 9277-9285.
  • PubChemLite. (n.d.). 10-bromo-7h-benzo[c]carbazole (C16H10BrN). Retrieved from [Link]

  • Palmer, D. S., et al. (2021). A unified ML framework for solubility prediction across organic solvents. Chemical Science, 12(30), 10246-10257.
  • Ascendia Pharma. (2024, March 19). Predictive modeling for solubility and bioavailability enhancement. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhancing Predictive Models for Solubility in Multicomponent Solvent Systems using Semi-Supervised Graph Neural Networks. Retrieved from [Link]

  • Ye, Z., et al. (2022). Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. Molecules, 27(19), 6268.
  • BU CyberSec Lab. (n.d.). 10-Bromo-7-phenyl-7H-benzo[c]carbazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7H-Benzo[c]carbazole. PubChem Compound Database. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 10-Bromo-7H-benzo[c]carbazole-d6. Retrieved from [Link]

  • Drug Delivery. (2024, April 1). 10-Bromo-7H-benzo[c]carbazole-d6. Retrieved from [Link]

  • Wang, Y., et al. (2023).

Sources

commercial suppliers of high-purity 10-Bromo-7H-benzo[c]carbazole-d6

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Sourcing & Technical Utilization of High-Purity 10-Bromo-7H-benzo[c]carbazole-d6

Executive Summary

In the high-stakes arena of organic electronics and pharmaceutical impurity profiling, 10-Bromo-7H-benzo[c]carbazole-d6 represents a critical, high-value intermediate. Its primary utility lies in the Kinetic Isotope Effect (KIE) , where the substitution of hydrogen with deuterium significantly enhances the operational stability of Organic Light-Emitting Diodes (OLEDs) by suppressing bond cleavage during excitation cycles. Secondarily, it serves as a definitive internal standard for quantifying trace carbazole impurities in pharmaceutical matrices.

This guide provides a technical roadmap for sourcing, validating, and utilizing this deuterated compound, moving beyond simple procurement into the science of material longevity and analytical rigor.

Part 1: The Technical Imperative (Why d6?)

To understand the sourcing requirements, one must first grasp the causality of its application. The "d6" designation implies the replacement of six hydrogen atoms with deuterium.

The OLED Lifetime Extension Mechanism

In OLED devices, the degradation of hole-transporting materials (HTMs) often initiates via the homolytic cleavage of C-H bonds under high-energy excitation (exciton-polaron annihilation).

  • Mechanism: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point energy of deuterium.

  • Result: This creates a Kinetic Isotope Effect (KIE) . The activation energy required to break the C-D bond is higher, effectively "hardening" the molecule against photochemical and electrochemical degradation.

  • Impact: Research indicates that deuterating carbazole-based hosts can extend device half-life (

    
    ) by 5x to 20x  without altering the electronic energy levels (HOMO/LUMO).
    
Analytical Precision

In drug development, 7H-benzo[c]carbazole derivatives can appear as mutagenic impurities. The d6-analog provides a mass-shifted internal standard that co-elutes with the analyte but is spectrally distinct in Mass Spectrometry, allowing for precise quantification independent of matrix effects.

Part 2: Strategic Sourcing Landscape

Commercial availability of 10-Bromo-7H-benzo[c]carbazole-d6 is limited to specialized stable isotope manufacturers. It is rarely a "stock" item and often requires lead times for custom enrichment.

Table 1: Supplier & Capability Analysis
Supplier CategoryPrimary SourcesAvailability StatusPurity FocusRecommended For
Direct Listing Pharmaffiliates Catalog Item (Check Stock)>98% IsotopicRapid procurement for analytical use.
Custom Synthesis Alsachim , Toronto Research Chemicals (TRC) Made-to-Order>99.5% ChemicalHigh-purity OLED material synthesis.
OLED Specialists Lumora , Chem-Impex Parent Compound Only*Electronic GradeContact for custom deuteration services.

Sourcing Directive: For OLED applications, chemical purity is as critical as isotopic enrichment. Trace metals (Pd, Fe) from synthesis must be <10 ppm to prevent exciton quenching. Always request a Trace Metal Analysis alongside standard CoA.

Part 3: Quality Control – The Self-Validating System

As a Senior Scientist, you must not rely solely on the Certificate of Analysis (CoA). Implement a Triad of Truth validation protocol upon receipt.

The Validation Triad
  • H-NMR & D-NMR: Confirm the absence of proton signals at the deuterated positions (H-NMR) and positive signals in D-NMR. Calculate Isotopic Enrichment (

    
    ).
    
    • Acceptance Criteria:

      
      .
      
  • HPLC-MS (High Res): Verify the parent ion

    
     corresponds to the d6 mass shift (+6.037 Da). Check for "d5" or "d4" isotopologues which broaden the peak.
    
  • HPLC-PDA: Ensure chemical purity (unrelated impurities) is >99.5% (Area %).

Visualization: QC Workflow

The following diagram outlines the logical flow for accepting or rejecting a batch of high-purity d6 material.

thermal stability studies of 10-Bromo-7H-benzo[c]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability Assessment of 10-Bromo-7H-benzo[c]carbazole

Authored by: A Senior Application Scientist

Foreword: Proactive Stability Profiling in Modern Drug Discovery

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential and commercial viability. For complex heterocyclic scaffolds like 10-Bromo-7H-benzo[c]carbazole, a derivative of the well-regarded benzo[c]carbazole family known for its promising biological activities, understanding thermal stability is not a perfunctory checkbox exercise. It is a critical predictive tool. The thermal behavior of this molecule dictates its processability, informs formulation strategies, predicts its shelf-life, and ultimately, ensures patient safety. An API that degrades under thermal stress during manufacturing can lead to impurities, loss of potency, and potentially toxic byproducts.

This guide is structured to provide researchers, medicinal chemists, and formulation scientists with a robust, first-principles-based framework for investigating the thermal stability of 10-Bromo-7H-benzo[c]carbazole. We will move beyond rote protocol recitation to explore the causal reasoning behind experimental design, ensuring that the data generated is not only accurate but also deeply informative. The methodologies detailed herein are designed to be self-validating, grounded in established physicochemical principles and regulatory expectations.

Section 1: The Physicochemical Landscape of Benzo[c]carbazoles

The 7H-benzo[c]carbazole core is a rigid, planar, and electron-rich heterocyclic system. The introduction of a bromine atom at the C10 position, creating 10-Bromo-7H-benzo[c]carbazole, significantly influences its electronic and steric properties. The bromine, being an electron-withdrawing group, can affect the electron density distribution across the carbazole ring system. More critically, the carbon-bromine (C-Br) bond often represents a potential site of thermal lability. Understanding this intrinsic molecular vulnerability is the starting point of our investigation.

The primary objectives of a thermal stability study for this compound are:

  • Determination of Melting Point (Tm) and Onset of Decomposition (Td): To define the upper-temperature limits for handling and processing.

  • Identification of Thermal Events: To distinguish between simple phase transitions (melting, polymorphism) and irreversible chemical degradation.

  • Forced Degradation Analysis: To purposefully induce and identify potential degradation products, which is a key requirement for analytical method validation and impurity profiling.

Section 2: Core Methodologies for Thermal Analysis

The principal techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information and, when used in tandem, offer a comprehensive picture of the material's behavior as a function of temperature.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as it is heated at a controlled rate. It is the most direct method for determining the temperature at which a material begins to decompose.

Expert Insights: The "Why" Behind the TGA Protocol

The choice of heating rate is a critical parameter. A slow heating rate (e.g., 5-10 °C/min) provides better resolution of thermal events, allowing for a more accurate determination of the onset temperature of decomposition. A high-purity, inert purge gas (typically nitrogen) is essential to prevent oxidative degradation, thereby ensuring that the observed mass loss is due to thermal decomposition alone.

Step-by-Step TGA Protocol
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 3-5 mg of 10-Bromo-7H-benzo[c]carbazole into a clean, tared TGA pan (typically platinum or alumina). Ensure an even, thin layer of material at the bottom of the pan to promote uniform heating.

  • Instrument Setup:

    • Purge Gas: Nitrogen, ultra-high purity, at a flow rate of 40-60 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to 600 °C (or higher, until complete decomposition is observed).

  • Data Acquisition: Begin the temperature program and record the mass loss as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (Td), typically calculated using the tangent method at the point of greatest slope on the mass loss curve. Note the temperature at 5% mass loss (T5%) as a practical indicator of initial degradation.

Differential Scanning Calorimetry (DSC): Monitoring Heat Flow

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events such as melting, crystallization, and decomposition, which are associated with changes in enthalpy.

Expert Insights: Interpreting DSC Thermograms

For 10-Bromo-7H-benzo[c]carbazole, we would expect to see a sharp endothermic peak corresponding to its melting point. If decomposition occurs at or near the melting temperature, the peak may be broadened, and the baseline may shift. An exothermic event following the melt would be a strong indicator of decomposition. Comparing the DSC thermogram with the TGA data is crucial; if a thermal event in the DSC is not accompanied by mass loss in the TGA, it is likely a phase transition (e.g., melting, polymorphic transition) rather than decomposition.

Step-by-Step DSC Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of 10-Bromo-7H-benzo[c]carbazole into a hermetically sealed aluminum pan. The use of a sealed pan helps to contain any volatile decomposition products and improve peak resolution.

  • Instrument Setup:

    • Purge Gas: Nitrogen, ultra-high purity, at a flow rate of 20-50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to a temperature just beyond the decomposition onset observed in TGA.

  • Data Acquisition: Run the temperature program and record the differential heat flow.

  • Data Analysis: Identify the peak maximum of the endotherm to determine the melting point (Tm). Observe any exothermic events that could indicate decomposition.

Visualization: Experimental Workflow for Thermal Stability Assessment

G cluster_0 Phase 1: Primary Thermal Analysis cluster_1 Phase 2: Forced Degradation & Impurity ID cluster_2 Final Report TGA Thermogravimetric Analysis (TGA) (3-5 mg sample) Data_Analysis_1 Data Analysis: - Determine Td (Onset of Decomposition) - Determine Tm (Melting Point) TGA->Data_Analysis_1 Mass Loss vs. Temp DSC Differential Scanning Calorimetry (DSC) (1-3 mg sample) DSC->Data_Analysis_1 Heat Flow vs. Temp Forced_Deg Forced Degradation (Heating sample below Td) Data_Analysis_1->Forced_Deg Inform heating temp Report Comprehensive Stability Report Data_Analysis_1->Report HPLC_MS HPLC-MS Analysis Forced_Deg->HPLC_MS Degraded Sample Impurity_ID Identify Degradation Products - Compare retention times - Analyze mass spectra HPLC_MS->Impurity_ID Impurity_ID->Report

Caption: Workflow for a comprehensive thermal stability study.

Section 3: Data Interpretation and Expected Results

The data from TGA and DSC should be synthesized to build a complete stability profile.

Summarized Data Table

Below is a template for summarizing the key findings. The values presented are hypothetical for illustrative purposes.

ParameterMethodResultInterpretation
Melting Point (Tm) DSC~225 °CSharp endotherm indicates a crystalline solid.
Onset of Decomposition (Td) TGA~250 °CSignificant mass loss begins at this temperature.
Mass Loss at 300 °C TGA> 20%Confirms substantial decomposition above Td.
Thermal Events (DSC) DSCEndotherm at 225°C, followed by an exotherm starting ~255°CThe exotherm post-melting confirms decomposition.
Hypothetical Degradation Pathway

The C-Br bond is a likely point of initial thermal cleavage. Homolytic cleavage could lead to radical species, which can then propagate further reactions. Another possibility is dehydrobromination, especially if adjacent protons are available.

G Parent 10-Bromo-7H-benzo[c]carbazole Heat1 Δ Parent->Heat1 Radical Benzo[c]carbazole Radical + Br• Dimer Dimeric Impurities Radical->Dimer Propagation Debromo 7H-benzo[c]carbazole Radical->Debromo H abstraction Heat1->Radical Heat2 Δ

Caption: A potential thermal degradation pathway.

Section 4: Advanced Analysis - Identification of Degradants

While TGA and DSC define when degradation occurs, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is essential to determine what is formed.

Forced Degradation Study Protocol
  • Sample Preparation: Prepare a solution of 10-Bromo-7H-benzo[c]carbazole in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Control Sample: Analyze the solution as-is to establish the purity profile and retention time of the parent compound.

  • Thermal Stress: Heat the solution in a sealed vial at a temperature below the Td but high enough to induce degradation (e.g., 80-100 °C) for a defined period (e.g., 24-72 hours). Also, heat the solid API in an oven under the same conditions.

  • HPLC-MS Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method.

    • Column: A C18 reverse-phase column is a typical starting point.

    • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid is common for good peak shape and MS compatibility.

    • Detection: UV detection at a relevant wavelength and mass spectrometry (e.g., ESI-QTOF) for mass identification.

  • Data Interpretation: Compare the chromatograms of the control and stressed samples. Identify new peaks, which represent degradation products. Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of these new peaks to help elucidate their structures. A potential primary degradant would be the debrominated species, 7H-benzo[c]carbazole.

Conclusion and Recommendations

This guide provides a comprehensive framework for the systematic evaluation of the thermal stability of 10-Bromo-7H-benzo[c]carbazole. The combination of TGA, DSC, and forced degradation studies with HPLC-MS analysis will yield a robust data package. This information is invaluable for guiding downstream activities, including chemical process development, pre-formulation, and the establishment of appropriate storage and handling conditions. A thorough understanding of a molecule's thermal vulnerabilities is a non-negotiable aspect of responsible and efficient drug development.

References

  • Principles of Thermal Analysis and Calorimetry. (Source: Mettler Toledo) [Link]

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. (Source: International Council for Harmonisation) [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (Source: Agilent Technologies) [Link]

  • Differential Scanning Calorimetry (DSC): A Beginner's Guide. (Source: TA Instruments) [Link]

  • Thermogravimetric Analysis (TGA): A Beginner's Guide. (Source: TA Instruments) [Link]

Methodological & Application

using 10-Bromo-7H-benzo[c]carbazole-d6 as an internal standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for the Quantitative Analysis of 7H-Benzo[c]carbazole using 10-Bromo-7H-benzo[c]carbazole-d6 as an Internal Standard in LC-MS/MS

Introduction: The Imperative for Precision in Bioanalysis

In the realms of drug development, clinical diagnostics, and environmental monitoring, the ability to accurately and precisely quantify trace levels of target molecules in complex biological matrices is paramount. The challenges are significant; sample loss during multi-step preparation protocols and unpredictable matrix effects, such as ion suppression or enhancement in the mass spectrometer source, can introduce substantial variability and compromise data integrity[1][2]. To overcome these hurdles, the principle of isotope dilution mass spectrometry (IDMS), utilizing a stable isotope-labeled internal standard (SIL-IS), is recognized by regulatory bodies and seasoned scientists as the gold standard for quantitative bioanalysis.[3][4]

A SIL-IS is an ideal mimic of the target analyte. It is chemically identical, ensuring it behaves the same way during extraction, chromatography, and ionization, but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[5] By adding a known quantity of the SIL-IS to a sample at the very beginning of the workflow, any subsequent variations affect both the analyte and the IS equally. The mass spectrometer distinguishes between the two based on their mass difference, and the ratio of their signal responses remains constant, leading to highly reliable and reproducible quantification.[4]

This application note provides a comprehensive, field-tested protocol for the quantification of 7H-Benzo[c]carbazole in human plasma. We employ 10-Bromo-7H-benzo[c]carbazole-d6 as the internal standard. While not a direct isotopic analog of the analyte, its structural similarity and deuterium labeling ensure it is a robust internal standard for correcting analytical variability, a practice well-established in LC-MS/MS methodologies.[6] The protocols herein are designed to be self-validating, grounded in principles outlined in the U.S. Food and Drug Administration (FDA) M10 Bioanalytical Method Validation Guidance.[7]

Core Principle: Isotope Dilution and Chromatographic Co-elution

The success of this method hinges on the near-identical physicochemical properties of the analyte and its deuterated internal standard. This ensures they co-elute during liquid chromatography and experience the same degree of ion suppression or enhancement from the biological matrix.[1][3] The mass spectrometer detects two distinct mass-to-charge (m/z) ratios, and the analyte's concentration is calculated based on the ratio of its peak area to that of the known-concentration internal standard.

G cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis A Analyte (A) in Plasma Spike Spike Plasma with IS A->Spike IS Internal Standard (IS) (Known Amount) IS->Spike Mix A + IS in Plasma Spike->Mix Extract Protein Precipitation & Centrifugation (Potential for Analyte Loss) Mix->Extract Supernatant Supernatant with (A + IS) Extract->Supernatant LCMS LC-MS/MS (Potential for Ion Suppression) Supernatant->LCMS Injection Ratio Measure Peak Area Ratio (Area A / Area IS) LCMS->Ratio Detection Result Accurate Quantification of Analyte Ratio->Result Ratio remains constant, correcting for losses and matrix effects G start Start step1 1. Pipette 50 µL Plasma into microcentrifuge tube start->step1 step2 2. Spike 5 µL Analyte Working Solution step1->step2 step3 3. Add 150 µL IS Working Solution (in Acetonitrile) step2->step3 step4 4. Vortex for 30 seconds step3->step4 step5 5. Centrifuge at 14,000 x g for 10 minutes step4->step5 step6 6. Transfer 100 µL Supernatant to Autosampler Vial step5->step6 step7 7. Inject 5 µL onto LC-MS/MS System step6->step7

Sources

Application Note: Trace Quantification of 10-Bromo-7H-benzo[c]carbazole by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the quantification of 10-Bromo-7H-benzo[c]carbazole (10-BBC) using its deuterated internal standard (10-BBC-d6 ).

This guide assumes the analyte is being monitored as a mutagenic impurity or trace contaminant in pharmaceutical development or environmental toxicology, given its structural relationship to known carcinogenic polycyclic aromatic hydrocarbons (PAHs) and its industrial use in organic electronics.

Introduction & Scientific Rationale

10-Bromo-7H-benzo[c]carbazole (10-BBC) is a fused tetracyclic aza-arene. While widely utilized in the synthesis of organic light-emitting diodes (OLEDs), its structural homology to 7H-benzo[c]carbazole —a known potent carcinogen—mandates rigorous monitoring in pharmaceutical intermediates and environmental samples.

The analysis of 10-BBC presents three specific challenges that this protocol addresses:

  • Extreme Lipophilicity: With a predicted LogP > 5, 10-BBC adheres aggressively to plastic surfaces, requiring specific handling protocols to prevent carryover and signal loss.

  • Ionization Efficiency: The carbazole nitrogen is weakly acidic (pKa ~15) and weakly basic. Standard ESI+ can be inconsistent; therefore, we evaluate both APCI+ and ESI- modes.

  • Isotopic Pattern: The presence of a bromine atom creates a 1:1 isotopic split (

    
     and 
    
    
    
    ). This method utilizes the
    
    
    isotope for quantification to maximize sensitivity, while monitoring the
    
    
    transition for confirmation.
Chemical Properties
Property10-Bromo-7H-benzo[c]carbazole10-Bromo-7H-benzo[c]carbazole-d6
CAS 1698-16-4 (Unlabelled Generic)N/A (Custom Synthesis)
Formula C

H

BrN
C

H

D

BrN
MW 296.17 (for

)
302.21 (for

)
Solubility DMSO, THF, ChlorobenzeneDMSO, THF
LogP (Pred) ~5.8~5.8

Method Development Strategy

The following decision tree illustrates the logic used to select the ionization source and column chemistry. For hydrophobic aza-arenes, Atmospheric Pressure Chemical Ionization (APCI) is often superior to ESI due to the analyte's lack of strong polar groups, though ESI- (negative mode) is viable for the deprotonated carbazole [M-H]


.

MethodStrategy Start Analyte: 10-BBC Pol Polarity Check (Weakly Acidic N-H) Start->Pol ESI_Neg ESI Negative Mode [M-H]- (m/z 294) Pol->ESI_Neg High pH Mobile Phase APCI_Pos APCI Positive Mode [M+H]+ (m/z 296) Pol->APCI_Pos Neutral/Acidic Phase (Recommended) Col_Select Column Selection APCI_Pos->Col_Select C18 C18 (General) Col_Select->C18 Adequate Biphenyl Biphenyl/Phenyl-Hexyl (Pi-Pi Selectivity) Col_Select->Biphenyl Superior Separation from isomers

Figure 1: Decision matrix for ionization and stationary phase selection. APCI+ is recommended for robustness against matrix suppression in hydrophobic extracts.

Experimental Protocols

Protocol A: Stock Solution & Standard Preparation

Critical Warning: Do not use pure water or high-aqueous ratios for stock dilutions. The analyte will precipitate or adsorb to the container.

  • Primary Stock (1 mg/mL):

    • Weigh 1.0 mg of 10-BBC and 1.0 mg of 10-BBC-d6 into separate amber glass vials.

    • Dissolve in 1.0 mL of THF (Tetrahydrofuran) or DMSO . Vortex for 1 minute.

    • Storage: -20°C in the dark. Stable for 3 months.

  • Working Standard (10 µg/mL):

    • Dilute Primary Stock 1:100 using 100% Acetonitrile (MeCN) .

    • Note: Do not use methanol if using APCI, as MeCN provides a more stable background current.

  • Calibration Curve:

    • Prepare serial dilutions in 50:50 MeCN:Water (matrix match to initial gradient conditions).

    • Range: 0.5 ng/mL to 1000 ng/mL.

    • Internal Standard Spike: Add 10-BBC-d6 to all samples at a constant concentration of 50 ng/mL.

Protocol B: MS/MS Optimization (Tuning)

Perform this step via direct infusion at 10 µL/min into the MS source.

Instrument Parameters (Sciex/Agilent/Waters Generic):

  • Source: APCI (Positive Mode)[1]

  • Corona Current: 4–5 µA

  • Source Temp: 350°C (High temp required to volatilize the PAH)

  • Curtain Gas: 30 psi

MRM Transitions (Predicted & Verified): The bromine isotope pattern necessitates monitoring the


 mass for quantification.
AnalytePrecursor (Q1)Product (Q3)CE (eV)TypeRationale
10-BBC (

)
296.0217.135QuantLoss of Br radical [M-Br]

10-BBC (

)
296.0190.145QualLoss of Br + HCN
10-BBC (

)
298.0217.135ConfirmIsotope Confirmation
10-BBC-d6 (

)
302.0223.135IS QuantLoss of Br (Deuterated core remains)
Protocol C: LC Method Conditions

Column: Phenomenex Kinetex Biphenyl or Waters XSelect HSS T3 (2.1 x 100 mm, 2.6 µm). Rationale: The Biphenyl phase interacts with the pi-electrons of the carbazole, providing better retention and separation from non-aromatic matrix interferences than standard C18.

Mobile Phase:

  • A: Water + 0.1% Formic Acid

  • B: Acetonitrile + 0.1% Formic Acid

Gradient:

Time (min) %B Flow (mL/min) Comment
0.00 40 0.4 Initial hold
1.00 40 0.4
6.00 95 0.4 Ramp to elute lipophilic analyte
8.00 95 0.4 Wash column
8.10 40 0.4 Re-equilibration

| 10.00 | 40 | 0.4 | End |

Sample Preparation (LLE)

Given the hydrophobic nature of 10-BBC, Liquid-Liquid Extraction (LLE) is preferred over protein precipitation to minimize matrix effects and concentrate the sample.

Workflow Diagram:

SamplePrep Sample Sample (Plasma/API) 100 µL IS_Add Add IS (d6) 10 µL Sample->IS_Add Extract Add MTBE or Hexane:EtOAc (1 mL) Vortex 5 min IS_Add->Extract Centrifuge Centrifuge 4000g, 10 min Extract->Centrifuge Transfer Transfer Supernatant to Glass Vial Centrifuge->Transfer Dry Evaporate to Dryness (N2 stream, 40°C) Transfer->Dry Recon Reconstitute 100 µL (50:50 MeCN:H2O) Dry->Recon

Figure 2: LLE workflow optimized for recovery of lipophilic carbazoles.

Validation & Quality Control

To ensure the method meets regulatory standards (e.g., ICH M7 for mutagenic impurities), the following criteria must be met:

  • Linearity:

    
     over the range 0.5–1000 ng/mL.
    
  • Accuracy: Mean recovery 85–115% at LLOQ, Medium, and High QC levels.

  • Precision: CV < 15% (20% at LLOQ).

  • Matrix Effect: Calculate Matrix Factor (MF) using the post-extraction spike method.

    • The deuterated IS (10-BBC-d6) should compensate for MF, resulting in an IS-normalized MF close to 1.0.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity Poor ionization in ESI; Adsorption to plastic.Switch to APCI source; Use silanized glass vials.
Peak Tailing Secondary interactions with silanols.Increase buffer strength (add 5mM Ammonium Formate) or use a column with end-capping.
Carryover Analyte sticking to injector needle/loop.Change needle wash to 50:25:25 (IPA:MeCN:Acetone).

References

  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2017).[1] Link

  • Sigma-Aldrich. 10-Bromo-7H-benzo[c]carbazole Product Specification. (Accessed 2023).[2] Link

  • PubChem. 7H-Benzo[c]carbazole Compound Summary. National Library of Medicine. Link[3]

  • Restek. Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by LC-MS/MS. (Technical Guide).[3] Link

Sources

sample preparation techniques for analyzing carbazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

From Environmental Matrices to Biological Assays

Introduction: The Carbazole Challenge

Carbazole and its derivatives (e.g., N-ethylcarbazole, benzo[c]carbazole, and naturally occurring carbazole alkaloids like koenigine) represent a unique analytical challenge. Structurally, the tricyclic aromatic system confers high lipophilicity (LogP ~3.7 for carbazole), while the pyrrole nitrogen provides only extremely weak acidity (pKa ~15) and negligible basicity in aqueous solution.

For the analytical chemist, this means carbazoles behave as neutral hydrophobic targets in most standard extraction conditions. They adhere stubbornly to soil organic matter and plastic labware, yet lack the ionizable handles that make pH-switching easy for purification.

This guide details three field-proven workflows designed to overcome these physicochemical hurdles across water, soil, and biological matrices.

Part 1: Strategic Method Selection

Before initiating benchwork, select the protocol that matches your matrix complexity and sensitivity requirements.

Method Selection Decision Tree

MethodSelection Start Start: Select Matrix Liquid Liquid / Aqueous Start->Liquid Solid Solid / Semi-Solid Start->Solid CleanWater Drinking/Surface Water (Low Matrix) Liquid->CleanWater DirtyWater Wastewater/Bio-fluid (High Matrix) Liquid->DirtyWater Soil Soil / Sediment Solid->Soil Plant Plant Material (Alkaloids) Solid->Plant SPE Solid Phase Extraction (SPE) (High Sensitivity) CleanWater->SPE DLLME DLLME (High Throughput) CleanWater->DLLME DirtyWater->SPE With Filtration QuEChERS QuEChERS (Broad Screen) Soil->QuEChERS Soxhlet Acid-Base / Soxhlet (Targeted Isolation) Plant->Soxhlet

Caption: Decision matrix for selecting sample preparation techniques based on sample state and interference levels.

Part 2: Detailed Protocols

Protocol A: Solid-Phase Extraction (SPE) for Water Analysis

Application: Trace analysis of carbazole residues in drinking water, groundwater, or surface water. Mechanism: Hydrophobic interaction using C18 or Polymeric Reversed-Phase (HLB) sorbents.

Materials
  • Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balance), 200 mg / 6 mL (Preferred over C18 for resistance to drying).

  • Solvents: Methanol (MeOH), Dichloromethane (DCM), HPLC-grade Water.

  • Modifier: 5% Methanol in water (Wash solution).

Step-by-Step Workflow
  • Sample Pretreatment:

    • Filter 500 mL – 1 L of water through a 0.45 µm glass fiber filter to remove particulates.

    • Critical Step: Add 5% MeOH (v/v) to the sample. This prevents carbazoles from adsorbing to the glass container walls during the loading phase.

  • Conditioning:

    • Pass 6 mL DCM through the cartridge (to remove manufacturing impurities).

    • Pass 6 mL MeOH.[1]

    • Pass 6 mL Water.[1] Do not let the cartridge go dry.

  • Loading:

    • Load sample at a flow rate of 5–10 mL/min. Fast loading can cause breakthrough due to slow mass transfer kinetics of polycyclic aromatics.

  • Washing:

    • Wash with 10 mL of 5% MeOH in Water.

    • Why: This removes salts and highly polar interferences without eluting the hydrophobic carbazoles.

    • Drying: Dry the cartridge under full vacuum for 10–15 minutes. Residual water is the enemy of GC-MS analysis and can cause immiscibility in the elution step.

  • Elution:

    • Elute with 2 × 3 mL of DCM/MeOH (9:1 v/v).

    • Note: Pure DCM is excellent for solubility, but the small amount of MeOH helps wet any residual hydrophilic sites on the polymer.

  • Concentration:

    • Evaporate to near dryness under a gentle stream of nitrogen (avoid heat >40°C to prevent sublimation of lighter carbazoles). Reconstitute in Acetonitrile for LC or Toluene for GC.

Protocol B: Modified QuEChERS for Soil & Sediment

Application: Extraction of carbazoles and benzocarbazoles from complex soil matrices. Mechanism: Salting-out partitioning followed by Dispersive Solid-Phase Extraction (d-SPE) cleanup.[2]

Materials
  • Extraction Salts: 4 g MgSO₄, 1 g NaCl.

  • Cleanup Sorbent: 150 mg MgSO₄, 50 mg PSA (Primary Secondary Amine), 50 mg C18.

  • Solvent: Acetonitrile (ACN).[3]

Step-by-Step Workflow
  • Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 5 mL water and vortex for 1 min (hydrates the pores to release trapped organics).

    • Add 10 mL Acetonitrile.

    • Shake vigorously for 1 min.

  • Partitioning:

    • Add the salt packet (4 g MgSO₄ / 1 g NaCl).

    • Immediate Action: Shake vigorously for 1 minute immediately after adding salts to prevent MgSO₄ agglomeration.

    • Centrifuge at 4000 rpm for 5 minutes.

  • d-SPE Cleanup:

    • Transfer 1 mL of the supernatant (ACN layer) to a 2 mL d-SPE tube containing MgSO₄, PSA, and C18.

    • Mechanism:

      • PSA: Removes humic acids and fatty acids.

      • C18: Removes long-chain lipids.

      • MgSO₄: Removes residual water.

    • Vortex for 30 seconds and centrifuge at 5000 rpm for 3 minutes.

  • Analysis:

    • Transfer supernatant to a vial. For GC-MS, no further step is needed. For LC-MS, dilute 1:1 with water to improve peak shape.

Protocol C: Acid-Base Fractionation for Plant Alkaloids

Application: Isolation of natural carbazole alkaloids (e.g., Murrayanine, Girinimbine) from Murraya koenigii (Curry tree) or similar biomass. Mechanism: Exploiting the weak basicity of alkaloids to separate them from neutral terpenes and acidic plant components.

Workflow Diagram

AcidBase Biomass Dried Plant Powder Extract Crude Ethanol Extract Biomass->Extract Soxhlet Acidify Add 5% HCl (pH < 2) Extract->Acidify Partition1 Partition with Hexane Acidify->Partition1 HexaneLayer Organic Layer: Fats, Terpenes, Neutrals Partition1->HexaneLayer Discard AqLayer Aqueous Layer: Alkaloid Salts (Carbazoles) Partition1->AqLayer Keep Basify Basify with NH4OH (pH 10) AqLayer->Basify Extract2 Extract with Chloroform Basify->Extract2 Final Crude Carbazole Alkaloids Extract2->Final Evaporate

Caption: Classical Acid-Base extraction logic for purifying carbazole alkaloids from plant matrices.

Step-by-Step Workflow
  • Initial Extraction:

    • Extract dried plant powder using Soxhlet apparatus with Ethanol for 6–8 hours.[4]

    • Evaporate ethanol to obtain a crude gummy extract.

  • Acidification (Salt Formation):

    • Dissolve the crude extract in 5% HCl (50 mL).

    • Chemistry: The nitrogen in the carbazole ring (and side chains) becomes protonated (

      
      ), rendering the alkaloids water-soluble.
      
  • Defatting (Wash):

    • Extract the acidic aqueous solution with Hexane (3 × 30 mL).

    • Discard the hexane layer (contains chlorophyll, waxes, and non-basic terpenes).

  • Basification (Free Base Liberation):

    • Adjust the aqueous layer to pH 10 using Ammonium Hydroxide (

      
      ).
      
    • Observation: The solution will likely turn cloudy as the alkaloids revert to their hydrophobic free-base form.

  • Final Extraction:

    • Extract the basic aqueous solution with Chloroform (3 × 30 mL).

    • Combine chloroform layers, dry over Anhydrous Sodium Sulfate (

      
      ), and evaporate to yield the enriched alkaloid fraction.
      

Part 3: Performance Comparison

FeatureSolid-Phase Extraction (SPE)QuEChERSAcid-Base Extraction
Primary Matrix Water / LiquidSoil / FoodPlant Biomass
Target Specificity High (Tunable via wash steps)Medium (Broad screen)High (Class specific)
Solvent Usage Low (< 20 mL)Medium (~15 mL)High (> 100 mL)
Recovery Rates 85–98%70–95%Variable (Step-dependent)
Limit of Detection ng/L (ppt)µg/kg (ppb)mg/kg (ppm)
Key Advantage Highest sensitivity; clean extractsSpeed; handles solids wellIsolates specific chemical class

References

  • Extraction of Carbazole Alkaloids

    • Methodology for plant extraction and acid-base isolation.[4]

    • Source:

  • QuEChERS for Soil Analysis

    • Application of QuEChERS for extracting carbazoles and pesticides
    • Source:

  • Dispersive Liquid-Liquid Microextraction (DLLME)

    • Review of DLLME evolution and green sample prepar
    • Source:

  • Solid Phase Extraction (SPE)

    • General protocols for non-polar extraction
    • Source:

  • Carbazole Properties & Analysis

    • Mass spectrometry analysis and sample prep for benzo[c]carbazole.
    • Source:

Sources

10-Bromo-7H-benzo[c]carbazole-d6 for OLED degradation product analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Quantification of Halogenated Impurities in OLED Transport Layers via Isotope Dilution LC-MS/MS: The Role of 10-Bromo-7H-benzo[c]carbazole-d6.

Part 1: Executive Summary & Strategic Importance

The Silent Killer in OLED Stacks: In the high-stakes arena of Organic Light-Emitting Diode (OLED) manufacturing, device lifetime (LT95) is often dictated not by the bulk material, but by trace impurities. 10-Bromo-7H-benzo[c]carbazole , a common halogenated intermediate used in the synthesis of high-triplet-energy host materials, poses a critical threat. Even at parts-per-million (ppm) levels, residual bromine acts as a deep charge trap and a non-radiative recombination center (exciton quencher), drastically accelerating voltage rise and luminance decay.

The Solution: This application note details a rigorous protocol for the absolute quantification of this specific impurity using 10-Bromo-7H-benzo[c]carbazole-d6 (the deuterated isotopologue) as an Internal Standard (IS). By employing Stable Isotope Dilution Mass Spectrometry (SID-MS), researchers can eliminate matrix effects caused by complex host materials (e.g., CBP, TCTA) and achieve quantification limits in the sub-ppb range.

Part 2: Material Science Context & Mechanism

The "Trap State" Mechanism

Why is the 10-Bromo variant so destructive compared to the hydrogenated benzo[c]carbazole?

  • Electronegativity: The C-Br bond introduces a dipole that disrupts the hole-transporting hopping mechanism in the HTL (Hole Transport Layer).

  • Bond Dissociation: Under electrical excitation, the weak C-Br bond (approx. 276 kJ/mol) can undergo homolytic cleavage, generating radical species. These radicals attack the surrounding host matrix, initiating a degradation chain reaction.

Visualization: The Exciton Quenching Pathway

OLED_Degradation Excitation Electrical Excitation Exciton Exciton Formation (Singlet/Triplet) Excitation->Exciton Impurity 10-Bromo Impurity (Trap Site) Exciton->Impurity Energy Transfer (Trapping) Light Photon Emission Exciton->Light Ideal Path Quenching Non-Radiative Recombination Impurity->Quenching Heat Dissipation Radical Radical Formation (Br• release) Impurity->Radical Bond Cleavage Degradation Matrix Polymerization & Luminance Loss Radical->Degradation Chemical Attack

Figure 1: Mechanism of impurity-induced degradation in OLEDs. The 10-Bromo impurity acts as an energy sink, preventing photon emission and generating destructive radicals.

Part 3: Experimental Protocol

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).

Reagents & Materials
  • Analyte: 10-Bromo-7H-benzo[c]carbazole (Reference Standard, >99.5% purity).

  • Internal Standard (IS): 10-Bromo-7H-benzo[c]carbazole-d6 (Isotopic enrichment >98 atom% D).

  • Solvents: LC-MS grade Toluene (for extraction), Acetonitrile (ACN), and Water (with 0.1% Formic Acid).

Sample Preparation Workflow

Step 1: Device Disassembly & Extraction

  • Mechanically delaminate the OLED encapsulation under inert atmosphere (N2 glovebox).

  • Use a precision swab dampened with Toluene to wipe the specific organic layer (e.g., HTL) or scrape the deposited film from the substrate.

  • Transfer the swab/scrapings into a 1.5 mL amber glass vial.

Step 2: Spiking (The Critical Step)

  • Add 10 µL of the IS working solution (100 ng/mL 10-Bromo-7H-benzo[c]carbazole-d6 in Toluene) directly to the solid sample before dissolution.

  • Rationale: Adding the IS before extraction compensates for any incomplete recovery or adsorption losses during the solvation process.

Step 3: Dissolution & Filtration

  • Add 490 µL of Toluene to the vial. Vortex for 5 minutes.

  • Sonicate for 10 minutes at room temperature to ensure complete dissolution of the organic matrix.

  • Filter through a 0.2 µm PTFE syringe filter into an LC vial.

LC-MS/MS Conditions
ParameterSettingRationale
Column C18 Reverse Phase (2.1 x 50 mm, 1.7 µm)High resolution for hydrophobic aromatics.
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization.
Mobile Phase B Acetonitrile (ACN)Strong eluent for polycyclic aromatics.
Gradient 60% B to 95% B over 5 minRapid elution of the hydrophobic carbazole.
Flow Rate 0.4 mL/minOptimal for ESI/APCI sensitivity.
Ionization APCI (Atmospheric Pressure Chemical Ionization)Critical: ESI is often poor for unfunctionalized aromatics. APCI (+) mode is preferred for carbazoles.
MRM Transitions (Quantification)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
10-Bromo-7H-benzo[c]carbazole 296.0 [M+H]+216.1 [M+H - HBr]+35Target Analyte
10-Bromo-7H-benzo[c]carbazole-d6 302.0 [M+H]+222.1 [M+H - DBr]+35Internal Standard

Note: The bromine isotope pattern (79Br/81Br) will split the signal. Monitor the 79Br transition for quantification and 81Br for confirmation.

Part 4: Data Analysis & Validation

Calculation (Isotope Dilution Method)

Quantification is performed using the response ratio, which cancels out matrix suppression effects common in OLED materials.



Where:

  • 
     = Concentration of impurity in the extracted solution.
    
  • 
     = Concentration of d6-Internal Standard (fixed).
    
  • 
     = Response Factor (determined from calibration curve, typically ~1.0 for deuterated analogs).
    
Workflow Visualization

Analysis_Protocol cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis OLED OLED Panel (Aged/Fresh) Extraction Layer Extraction (Toluene Swab) OLED->Extraction Spike Spike IS: 10-Bromo-d6 Extraction->Spike Immediate Add Dissolve Dissolution & Sonication Spike->Dissolve LC HPLC Separation (C18 Column) Dissolve->LC Ionization APCI (+) Ionization LC->Ionization MRM MRM Detection (296 -> 216) Ionization->MRM Result Impurity Conc. (ppm) MRM->Result Ratio Calc

Figure 2: Step-by-step workflow for the extraction and quantification of halogenated impurities.

Part 5: References

  • Toray Research Center. (2022).[1] Structural analysis of trace degradation compounds in OLED materials heated under various atmospheres by using LC/HRMS. Retrieved from [Link]

  • Sawada, K., et al. (2023). Elucidation of OLED Degradation Mechanism Using Mass Spectrometry and Theoretical Analysis. SID Symposium Digest. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Efficient OLEDs. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Quantification of Carbazole Derivatives in Environmental Matrices via Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Executive Summary

Carbazole and its derivatives (e.g., N-ethylcarbazole, 3-hydroxycarbazole) represent a critical class of N-heterocyclic polycyclic aromatic hydrocarbons (N-PACs). Widely used in the synthesis of pharmaceuticals (e.g., carvedilol), conductive polymers, and dyes, these compounds are increasingly detected in environmental sinks. Unlike their homocyclic PAH analogues, the nitrogen heteroatom imparts polarity, increasing water solubility and bioavailability, thereby heightening ecotoxicological risks including mutagenicity and potential carcinogenicity.

The Challenge: Quantifying carbazole derivatives in complex matrices (soil, sediment, wastewater) is plagued by matrix effects . Co-eluting organic matter (humic/fulvic acids) frequently causes signal suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), rendering external calibration curves inaccurate.

The Solution: This protocol details a rigorous Isotope Dilution Mass Spectrometry (IDMS) workflow. By introducing stable isotopically labeled internal standards (SIL-IS) prior to sample extraction, this method provides an absolute correction for both extraction inefficiency and ionization suppression. This self-validating approach ensures data integrity suitable for regulatory submission and environmental fate modeling.

Experimental Design & Causality

Internal Standard Selection

The core of IDMS is the chemical equivalence between the analyte and its isotopologue.

  • Primary Analyte: Carbazole (CBZ) & 3-Hydroxycarbazole (3-OH-CBZ).

  • Internal Standard (SIL-IS): Carbazole-d8 (CBZ-d8).

  • Rationale: Deuterated analogs co-elute (or elute with negligible shift) with the target analyte. Any physical loss during Solid Phase Extraction (SPE) or signal suppression in the ion source affects the SIL-IS and the native analyte identically.

Chromatography & Ionization[1][2][3][4]
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Why: Carbazole derivatives are moderately hydrophobic. A C18 stationary phase provides sufficient retention to separate analytes from the solvent front (where salts elute).

  • Mobile Phase Modifier: 0.1% Formic Acid.

    • Why: Promotes protonation

      
       of the nitrogen center, essential for Positive Electrospray Ionization (ESI+).
      
  • Ionization Source: ESI+ (primary) with APCI option.

    • Note: While parent carbazole is a weak base, oxidized derivatives (hydroxy/amino) ionize readily in ESI+.

Detailed Protocol

Reagents and Standards[5]
  • Stock Solutions: Prepare 1.0 mg/mL native and SIL-IS stocks in Methanol (MeOH).

  • Spiking Solution: Dilute SIL-IS to 100 ng/mL in MeOH.

  • Extraction Solvents: Dichloromethane (DCM), Acetone, Methanol (LC-MS grade).

Sample Preparation Workflow
A. Aqueous Samples (Surface Water / Wastewater)

Methodology: Solid Phase Extraction (SPE)[1]

  • Pre-treatment: Filter 500 mL water sample through 0.7 µm glass fiber filter.

  • Isotopic Spiking (CRITICAL): Add 50 µL of SIL-IS Spiking Solution (100 ng/mL) to the sample before any extraction.

    • Target Concentration: 10 ng/L (ppt) in final sample.

  • Cartridge Conditioning: Use Hydrophilic-Lipophilic Balance (HLB) cartridges (200 mg).

    • Wash: 6 mL MeOH

      
       6 mL Ultrapure Water.
      
  • Loading: Pass sample at ~5 mL/min.

  • Wash: 5 mL 5% MeOH in Water (removes salts/highly polar interferences).

  • Elution: 2 x 3 mL DCM/MeOH (90:10 v/v).

  • Reconstitution: Evaporate to dryness under

    
     stream; reconstitute in 200 µL Mobile Phase A:B (50:50).
    
B. Solid Samples (Soil / Sediment)

Methodology: Pressurized Liquid Extraction (PLE) or Sonication

  • Weighing: Weigh 5 g of dried, homogenized soil.

  • Isotopic Spiking: Spike directly onto soil; allow solvent to evaporate for 30 mins to achieve equilibrium.

  • Extraction: Extract with Acetone:DCM (1:1) using ultrasonication (30 mins x 2 cycles).

  • Cleanup: Centrifuge extracts. If supernatant is dark (high organic content), pass through a silica gel cleanup column to remove humic acids.

  • Reconstitution: Evaporate and reconstitute as above.

Instrumental Analysis (LC-MS/MS)

LC Parameters:

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 5% B (Hold)

    • 1-8 min: 5%

      
       95% B
      
    • 8-10 min: 95% B (Wash)

    • Phase A: Water + 0.1% Formic Acid

    • Phase B: Acetonitrile + 0.1% Formic Acid

MS/MS Transitions (MRM Mode):

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Role
Carbazole 168.1140.135Quantifier
Carbazole168.1115.145Qualifier
Carbazole-d8 (IS) 176.1148.135Internal Standard
3-Hydroxycarbazole 184.1156.130Quantifier

Data Analysis: The Isotope Dilution Calculation

In IDMS, we do not rely on the absolute area of the analyte. Instead, we calculate the Response Factor (RF) and use the area ratio.

Step 1: Determine Relative Response Factor (RRF)

Inject a calibration standard containing known concentrations of Native (


) and Isotope (

).


  • 
    : Peak Area of Native Analyte
    
  • 
    : Peak Area of Internal Standard
    
Step 2: Quantify Unknown Sample

Since the IS was added before extraction, the recovery ratio is identical for both.



  • 
    : Mass of IS added to the sample (ng).
    
  • 
    : Volume or Mass of the sample (L or g).
    

Self-Validation Logic: If matrix effects suppress the signal by 40%, both


 and 

drop by 40%. The ratio

remains constant, yielding the correct concentration.

Visualizations

Workflow Diagram

The following diagram illustrates the critical "Spike Before Extract" logic that differentiates IDMS from standard external calibration.

IDMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification RawSample Raw Environmental Sample (Soil/Water) Equilibration Equilibration (Analytes & IS bind to matrix) RawSample->Equilibration SpikeIS SPIKE: Deuterated Internal Standard (Carbazole-d8) SpikeIS->Equilibration Known Amount Added Extraction Extraction (SPE or PLE) (Losses occur here) Equilibration->Extraction Cleanup Extract Cleanup (Silica/Florisil) Extraction->Cleanup Injection LC Injection Cleanup->Injection Ionization ESI Source (Matrix Suppression Occurs) Injection->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection DataProc Calculate Area Ratio (Native Area / IS Area) Detection->DataProc Result Final Concentration (Corrected for Recovery & Matrix) DataProc->Result

Figure 1: IDMS Workflow. Note that Spiking occurs immediately, ensuring all downstream losses (Extraction/Ionization) are compensated.

Matrix Effect Compensation Logic

This diagram visualizes why IDMS is superior to External Calibration in environmental analysis.

Matrix_Compensation Matrix Matrix Interferences (Humic Acids) Suppression Ion Suppression (Signal Reduction) Matrix->Suppression Causes Analyte Native Carbazole Analyte->Suppression Enters Source IS Carbazole-d8 (IS) IS->Suppression Enters Source Signal_Nat Detected Signal (Native) Suppression->Signal_Nat Reduced by X% Signal_IS Detected Signal (IS) Suppression->Signal_IS Reduced by X% Ratio Ratio (Nat/IS) Constant Signal_Nat->Ratio Signal_IS->Ratio

Figure 2: Mechanism of Matrix Compensation. Because the Native and IS are chemically identical, suppression affects them equally, maintaining the validity of the ratio.

References

  • United States Environmental Protection Agency (EPA). (2018).[2] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Link

  • Sargenti, M., & McNair, H. M. (2020). Solid Phase Extraction (SPE): Principles and Applications in Environmental Analysis.
  • Zhang, Y., et al. (2011). Occurrence and analytical methods of N-heterocyclic polycyclic aromatic hydrocarbons (N-PAHs) in environmental samples. Environmental Science and Pollution Research. Link

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • European Commission. (2002). Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Link

Sources

application of 10-Bromo-7H-benzo[c]carbazole-d6 in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Pharmacokinetic Profiling of 10-Bromo-7H-benzo[c]carbazole Using Deuterated Internal Standard (d6)

Executive Summary

This technical guide details the protocol for the quantitation of 10-Bromo-7H-benzo[c]carbazole (10-Br-BCZ) in biological matrices (plasma, tissue homogenate) using its stable isotope-labeled analog, 10-Bromo-7H-benzo[c]carbazole-d6 (10-Br-BCZ-d6), as an Internal Standard (IS).

While 10-Br-BCZ is primarily recognized for its hole-transporting properties in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), its fused polycyclic aromatic hydrocarbon (PAH) structure necessitates rigorous pharmacokinetic (PK) and toxicokinetic evaluation during preclinical development to assess bioavailability, tissue distribution, and potential mutagenicity.

Key Benefits of this Protocol:

  • Matrix Effect Elimination: The d6-IS co-elutes with the analyte, effectively normalizing ion suppression/enhancement in Electrospray Ionization (ESI).

  • High Specificity: Tandem Mass Spectrometry (MS/MS) differentiates the brominated fused ring system from endogenous interferences.

  • Lipophilic Optimization: Tailored Liquid-Liquid Extraction (LLE) maximizes recovery of this highly hydrophobic compound.

Chemical Properties & Reagents

Analyte & Standard Information
Compound10-Bromo-7H-benzo[c]carbazole10-Bromo-7H-benzo[c]carbazole-d6
Role Target AnalyteInternal Standard (SIL-IS)
Formula C₁₆H₁₀BrNC₁₆H₄D₆BrN
MW ~296.16 g/mol ~302.20 g/mol
LogP (Calc) ~5.2 (Highly Lipophilic)~5.2
Solubility DMSO, THF, ChlorobenzeneDMSO, THF, Chlorobenzene
Storage -20°C, Protect from Light-20°C, Protect from Light

Critical Note: Benzo[c]carbazole derivatives are photo-active materials. All sample preparation steps must be performed under yellow light or in amber glassware to prevent photodegradation prior to analysis.

Experimental Protocol

Stock Solution Preparation
  • Master Stock (Analyte): Dissolve 1 mg of 10-Br-BCZ in 1 mL of DMSO to yield a 1 mg/mL solution. Sonicate for 10 mins to ensure complete dissolution.

  • Master Stock (IS): Dissolve 1 mg of 10-Br-BCZ-d6 in 1 mL of DMSO (1 mg/mL).

  • Working IS Solution: Dilute the IS Master Stock with Acetonitrile (ACN) to a concentration of 500 ng/mL . This solution will be added to every sample.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Due to the high lipophilicity (LogP > 5) of the benzo[c]carbazole core, Protein Precipitation (PPT) often results in poor recovery due to drug entrapment in the protein pellet. LLE is the validated method of choice.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma/bio-fluid into a 1.5 mL amber microcentrifuge tube.

  • IS Addition: Add 10 µL of Working IS Solution (10-Br-BCZ-d6). Vortex gently for 10 seconds.

  • Extraction: Add 500 µL of extraction solvent (Hexane:Ethyl Acetate, 90:10 v/v ).

    • Rationale: The non-polar hexane targets the PAH core, while the small fraction of EtOAc disrupts protein binding without extracting excess polar matrix components.

  • Agitation: Shake on a reciprocating shaker for 15 minutes at 1200 rpm.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 400 µL of the upper organic layer to a clean glass vial.

  • Dry Down: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (80% ACN / 20% Water). Vortex for 1 min and transfer to autosampler vials.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 40% B

    • 1.0 min: 95% B (Rapid ramp to elute lipophilic analyte)

    • 3.5 min: 95% B

    • 3.6 min: 40% B

    • 5.0 min: Stop

Mass Spectrometry (Triple Quadrupole):

  • Source: Electrospray Ionization (ESI) or APCI (Positive Mode).

    • Note: APCI is often more sensitive for PAHs, but the nitrogen in the carbazole ring allows for protonation [M+H]⁺ in ESI.

  • MRM Transitions (Optimization Required):

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
10-Br-BCZ 296.0 [M+H]⁺216.1 [Loss of Br]⁺35
10-Br-BCZ-d6 302.0 [M+H]⁺222.1 [Loss of Br]⁺35
  • Note on Bromine Isotopes: Bromine exists as ⁷⁹Br and ⁸¹Br (approx 1:1 ratio). The Q1 mass listed (296) assumes ⁷⁹Br. You may also monitor the ⁸¹Br transition (298.0 -> 218.1) for confirmation.[1]

Method Validation & Data Analysis

Linearity and Calibration

Construct a calibration curve ranging from 1 ng/mL to 1000 ng/mL in blank matrix.

  • Regression: Linear (y = mx + c) with 1/x² weighting.

  • Acceptance: r² > 0.99.

Calculations (IS Correction)

The concentration of the analyte is determined using the area ratio:



This ratio corrects for:

  • Extraction Efficiency: If only 80% of the analyte is extracted, likely only 80% of the d6-IS is extracted, keeping the ratio constant.

  • Ion Suppression: If matrix components suppress the signal at the elution time, both Analyte and IS are suppressed equally.

Workflow Visualization

The following diagram illustrates the decision logic for sample preparation and the analytical workflow.

PK_Workflow Start Biological Sample (Plasma/Tissue) IS_Add Add Internal Standard (10-Br-BCZ-d6) Start->IS_Add Extract_Decision Extraction Method Selection IS_Add->Extract_Decision LLE Liquid-Liquid Extraction (LLE) Hexane:EtOAc (90:10) Extract_Decision->LLE Lipophilic (LogP > 3) PPT Protein Precipitation (Not Recommended for LogP > 5) Extract_Decision->PPT Hydrophilic (LogP < 3) Process 1. Vortex & Shake (15 min) 2. Centrifuge (14k g) 3. Dry Down (N2) LLE->Process Recon Reconstitute (80% ACN) Process->Recon LCMS LC-MS/MS Analysis Monitor MRM: 296->216 Recon->LCMS Data Quantitation via Area Ratio (Analyte/d6) LCMS->Data

Caption: Workflow for the extraction and quantitation of 10-Bromo-7H-benzo[c]carbazole from biological matrices.

Metabolic Considerations

When analyzing PK data for benzo[c]carbazole derivatives, researchers must be aware of potential metabolites that may interfere or require separate monitoring.

  • Hydroxylation: PAHs are commonly metabolized by Cytochrome P450 enzymes (CYP1A1/1B1) to form hydroxylated derivatives (e.g., 10-Br-x-OH-benzo[c]carbazole).

  • Debromination: Though less common, oxidative debromination may occur, yielding the parent 7H-benzo[c]carbazole.

  • Protocol Adjustment: If metabolites are suspected, expand the LC gradient to ensure separation between the parent (10-Br-BCZ) and more polar hydroxylated metabolites.

References

  • Toronto Research Chemicals (TRC). 10-Bromo-7H-benzo[c]carbazole-d6 Product Data Sheet. Accessed February 2026.[2]

  • Chem-Impex International. 10-Bromo-7H-benzo[c]carbazole Applications in Organic Electronics.

  • Salem, M. et al. (2025). "Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives". ACS Omega.

  • U.S. FDA. Bioanalytical Method Validation Guidance for Industry. (2018).

  • Agilent Technologies. Analysis of Carbazole and Related Aromatic Compounds by GC/MS and LC/MS. Application Note.

Sources

Application Notes and Protocols: A Detailed Guide to Bioanalytical Method Validation Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Gold Standard in Bioanalytical Quantification

In the landscape of drug development, the precise quantification of therapeutic agents and their metabolites in complex biological matrices is paramount for accurate pharmacokinetic and toxicokinetic assessments. Liquid chromatography coupled with mass spectrometry (LC-MS) has become the cornerstone of bioanalysis due to its high sensitivity and selectivity.[1] However, the journey from sample collection to final concentration value is fraught with potential variability, including inconsistencies in sample preparation, injection volume, and matrix-induced ionization suppression or enhancement.[2][3]

To navigate these challenges, the use of an internal standard (IS) is a well-established practice.[2] Among the various types of internal standards, stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are widely recognized as the "gold standard".[4][5] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly recommend their use in mass spectrometric assays.[6][7] A deuterated internal standard is chemically identical to the analyte, with the only difference being the substitution of one or more hydrogen atoms with deuterium.[5] This near-identical physicochemical nature allows it to co-elute with the analyte and experience similar extraction recovery and ionization effects, thereby providing a reliable means to correct for analytical variability.[5][8] By calculating the ratio of the analyte's peak area to that of the internal standard, a more accurate and precise measurement of the analyte concentration can be achieved.[2]

This comprehensive guide provides a detailed workflow for the validation of a bioanalytical method employing a deuterated internal standard, aligning with the principles outlined in the ICH M10 guideline on bioanalytical method validation.[9] We will delve into the causality behind each experimental choice and provide step-by-step protocols for the key validation experiments.

The Validation Workflow: A Self-Validating System

A robust bioanalytical method validation is a holistic process designed to demonstrate that the analytical procedure is reliable and reproducible for its intended use. When using a deuterated internal standard, the validation process not only assesses the performance of the analyte quantification but also confirms the suitability and consistency of the internal standard itself.

Below is a graphical representation of the overall workflow for bioanalytical method validation using a deuterated internal standard.

G cluster_0 Phase 1: Pre-Validation & Method Development cluster_1 Phase 2: Core Validation Experiments cluster_2 Phase 3: Post-Validation & Reporting Method_Development Method Development (LC-MS/MS Optimization) IS_Selection Internal Standard Selection (Deuterated Analog) Method_Development->IS_Selection Reagent_Prep Preparation of Stock Solutions, Calibration Standards (CS) & Quality Controls (QCs) IS_Selection->Reagent_Prep Selectivity Selectivity & Specificity Reagent_Prep->Selectivity Calibration_Curve Calibration Curve & LLOQ Selectivity->Calibration_Curve Accuracy_Precision Accuracy & Precision (Intra- & Inter-batch) Matrix_Effect Matrix Effect Accuracy_Precision->Matrix_Effect Calibration_Curve->Accuracy_Precision Stability Stability Evaluation Matrix_Effect->Stability Validation_Report Validation Report Generation Stability->Validation_Report SOP_Creation Standard Operating Procedure (SOP) Creation Validation_Report->SOP_Creation Sample_Analysis Routine Sample Analysis SOP_Creation->Sample_Analysis

Caption: Overall workflow for bioanalytical method validation.

Part 1: Foundational Steps - Internal Standard Selection and Characterization

The success of the entire validation hinges on the quality and suitability of the deuterated internal standard.

Rationale for Deuterated Internal Standard Selection

The primary goal is to select an internal standard that behaves as identically to the analyte as possible.[10] Deuterated standards are the preferred choice for LC-MS assays because they have the same extraction recovery, ionization response, and chromatographic retention time as the analyte.[10]

Key Considerations for Selection:

  • Degree and Position of Deuteration: A mass difference of at least 3 Da is generally recommended to avoid isotopic crosstalk.[11] The deuterium labels should be placed on stable positions within the molecule to prevent back-exchange with hydrogen from the solvent or matrix.[11] Labeling should not be on heteroatoms like oxygen or nitrogen.[11]

  • Isotopic Purity: The purity of the deuterated internal standard is critical. Any presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantitation (LLOQ).[12]

Protocol: Internal Standard Purity and Crosstalk Assessment

Objective: To verify the purity of the internal standard and assess potential crosstalk between the analyte and internal standard mass spectrometric detection channels.

Procedure:

  • Prepare two sets of solutions:

    • Set A (Analyte Crosstalk): A solution containing the analyte at the Upper Limit of Quantitation (ULOQ).

    • Set B (IS Crosstalk): A solution containing the deuterated internal standard at its working concentration.

  • Inject and analyze both sets of solutions using the LC-MS/MS method.

  • Analyte Crosstalk Evaluation: In the analysis of Set A, monitor the mass transition of the internal standard. The response should be negligible, typically ≤ 5% of the internal standard response in a blank sample spiked with the internal standard.

  • IS Crosstalk Evaluation: In the analysis of Set B, monitor the mass transition of the analyte. The response should be ≤ 20% of the analyte response at the LLOQ.[13]

Part 2: Core Validation Parameters and Protocols

The following sections detail the essential validation experiments as mandated by regulatory guidelines.[14][15]

Selectivity and Specificity

Rationale: This experiment is designed to demonstrate that the method can unequivocally measure the analyte and internal standard without interference from endogenous matrix components, metabolites, or concomitant medications.[14][16]

Protocol:

  • Obtain blank matrix samples from at least six different sources.[14]

  • For each source, prepare three sample types:

    • Blank matrix (no analyte or IS).

    • Blank matrix spiked with the internal standard only.

    • Blank matrix spiked with the analyte at the LLOQ and the internal standard.

  • Analyze the samples.

  • Acceptance Criteria:

    • In the blank matrix samples, any interfering peaks at the retention times of the analyte and internal standard should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the internal standard response, respectively.[6]

Calibration Curve and Lower Limit of Quantitation (LLOQ)

Rationale: The calibration curve models the relationship between the analyte concentration and the instrument response. The LLOQ is the lowest concentration on the curve that can be measured with acceptable accuracy and precision.[17][18]

Protocol:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A typical curve consists of a blank, a zero sample (matrix + IS), and 6-8 non-zero concentration levels.[9]

  • Analyze the calibration standards along with quality control (QC) samples in at least three separate runs.[14]

  • Plot the peak area ratio (analyte/IS) against the nominal concentration and determine the best-fit regression model. A weighted linear regression (e.g., 1/x or 1/x²) is often used.

Acceptance Criteria:

  • The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of the nominal value (±20% at the LLOQ).[13]

  • The LLOQ must be demonstrated with a signal-to-noise ratio of at least 5 and meet the accuracy and precision criteria.[19]

Accuracy and Precision

Rationale: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between repeated measurements.[19] These parameters are assessed at multiple concentration levels to ensure the method is reliable across its entire quantitative range.[17]

Protocol:

  • Prepare QC samples in blank matrix at a minimum of four concentration levels:

    • Low QC (LQC): Within 3 times the LLOQ.

    • Medium QC (MQC): Near the geometric mean of the calibration range.

    • High QC (HQC): At about 75% of the ULOQ.

    • LLOQ QC.

  • Intra-batch (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-batch (Between-run) Accuracy and Precision: Analyze the QC samples in at least three separate runs over two or more days.

Data Summary Table:

QC LevelNominal Conc. (ng/mL)Intra-batch Precision (%CV)Intra-batch Accuracy (%Bias)Inter-batch Precision (%CV)Inter-batch Accuracy (%Bias)
LLOQ1.0≤ 20%± 20%≤ 20%± 20%
LQC3.0≤ 15%± 15%≤ 15%± 15%
MQC50.0≤ 15%± 15%≤ 15%± 15%
HQC150.0≤ 15%± 15%≤ 15%± 15%

Acceptance Criteria: The mean concentration for each QC level should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[17][19]

Matrix Effect

Rationale: The matrix effect is the alteration of ionization efficiency due to co-eluting components from the sample matrix.[3] A deuterated internal standard is expected to co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus compensating for this effect.[7][20] However, this must be experimentally verified, as differential matrix effects can occur, especially if there is a slight chromatographic separation between the analyte and the deuterated IS (the "isotope effect").[12][21]

Protocol:

  • Obtain blank matrix from at least six different sources.

  • Prepare three sets of samples at low and high concentration levels:

    • Set 1 (Neat Solution): Analyte and IS in a neat (non-matrix) solvent.

    • Set 2 (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and IS are added to the final extract.

    • Set 3 (Pre-extraction Spike): Analyte and IS are spiked into the blank matrix before extraction (these are the LQC and HQC samples).

  • Calculate the Matrix Factor (MF) for the analyte and the IS, and the IS-normalized MF.

G cluster_calc Calculations exp Set 1: Neat Solution Set 2: Post-Spiked Matrix Extract Set 3: Pre-Spiked Matrix Extract calc1 Matrix Factor (MF) = Peak Area in Set 2 / Peak Area in Set 1 exp:f1->calc1 exp:f0->calc1 calc2 Recovery = Peak Area in Set 3 / Peak Area in Set 2 exp:f2->calc2 exp:f1->calc2 calc3 IS-Normalized MF = MF of Analyte / MF of IS calc1->calc3

Sources

Troubleshooting & Optimization

Technical Support Center: Addressing Matrix Effects with 10-Bromo-7H-benzo[c]carbazole-d6

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective use of 10-Bromo-7H-benzo[c]carbazole-d6 as an internal standard in quantitative mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in analytical experiments. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and resolve common challenges, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is 10-Bromo-7H-benzo[c]carbazole-d6 and why is it used as an internal standard?

A1: 10-Bromo-7H-benzo[c]carbazole-d6 is a stable isotope-labeled (SIL) version of the analyte, 10-Bromo-7H-benzo[c]carbazole. In a SIL internal standard, some atoms are replaced with their heavier, non-radioactive isotopes; in this case, six hydrogen atoms have been replaced with deuterium (d6).[1][2] This makes the molecule heavier, allowing it to be distinguished from the native analyte by a mass spectrometer.

The core principle behind using a SIL internal standard is isotope dilution mass spectrometry (IDMS).[1] A known amount of 10-Bromo-7H-benzo[c]carbazole-d6 is added to a sample at the beginning of the preparation process. Because it is chemically almost identical to the analyte, it experiences nearly the same behavior during extraction, cleanup, and ionization.[1][3] Any loss of the analyte during sample processing will be mirrored by a proportional loss of the SIL internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, we can accurately quantify the analyte, effectively compensating for variations in sample handling, instrument response, and, most importantly, matrix effects.[1][4]

Q2: What are matrix effects and how do they impact my analysis?

A2: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[4] This can include salts, lipids, proteins, and other endogenous or exogenous compounds. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, altering its signal intensity.[5][6][7]

This interference can manifest in two ways:

  • Ion Suppression: This is a loss of signal intensity for the analyte. It's the more common effect and can happen when matrix components compete with the analyte for ionization, alter the physical properties of the spray droplets (e.g., surface tension) in electrospray ionization (ESI), or neutralize the charged analyte ions.[4][6] This can lead to underestimation of the analyte concentration or even false-negative results.[5]

  • Ion Enhancement: This is an increase in signal intensity, which is less common. It can occur when matrix components improve the ionization efficiency of the analyte.[4][5] This can lead to an overestimation of the analyte concentration.

Matrix effects are a significant concern because they can severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[5]

Troubleshooting Guide: Common Issues & Solutions

Issue 1: I'm seeing poor reproducibility and inconsistent results for my analyte, even with the 10-Bromo-7H-benzo[c]carbazole-d6 internal standard.

Possible Cause: This is a classic symptom of differential matrix effects, where the analyte and the internal standard are not affected by ion suppression or enhancement to the same degree.[3] While SIL internal standards are excellent tools, they are not a universal remedy.[8] This can happen if the analyte and the internal standard do not co-elute perfectly. The "deuterium isotope effect" can sometimes cause a slight shift in retention time between the deuterated standard and the native analyte on a reversed-phase column.[3] If this shift causes one compound to elute in a region of greater ion suppression than the other, the ratio will not be constant, leading to poor reproducibility.[3]

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of the analyte and 10-Bromo-7H-benzo[c]carbazole-d6. Do they have the exact same retention time? Even a small difference can be problematic in regions with steep matrix effect gradients.

  • Assess Matrix Effects with Post-Column Infusion: To visualize when ion suppression is occurring during your chromatographic run, perform a post-column infusion experiment.

    • Protocol: Infuse a constant flow of a solution containing your analyte and internal standard into the LC eluent just before it enters the mass spectrometer. Then, inject a blank, extracted matrix sample. A dip in the otherwise stable signal of the infused compounds indicates the retention times where ion suppression is occurring.[9][10]

  • Optimize Chromatography: If the analyte and internal standard are not perfectly co-eluting, or if they are eluting in a zone of significant ion suppression, adjust your chromatographic method.

    • Modify the gradient to better separate the analyte from the interfering matrix components.[11]

    • Consider a different column chemistry that may provide better separation or alter the elution order of interfering compounds.[5]

  • Improve Sample Preparation: A more rigorous sample cleanup can remove the problematic matrix components. If you are using protein precipitation, consider switching to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for a cleaner sample extract.[4][12]

Issue 2: The response for my internal standard (10-Bromo-7H-benzo[c]carbazole-d6) is very low or absent in my matrix samples, but strong in my solvent standards.

Possible Cause: This points to severe ion suppression affecting your internal standard. While the standard is meant to track the analyte, extreme suppression can push its signal below the limit of detection, making quantification impossible. This is common in very complex matrices like plasma or tissue homogenates.

Troubleshooting Steps:

  • Dilute the Sample: One of the simplest ways to reduce matrix effects is to dilute the sample extract.[5][10] This reduces the concentration of all matrix components, including those causing suppression. The trade-off is a potential decrease in analyte sensitivity, so this approach is best if your analyte concentration is sufficiently high.

  • Check for Contamination: Ensure that the low signal is not due to instrument contamination or a problem with the internal standard stock solution. Inject a solvent standard of 10-Bromo-7H-benzo[c]carbazole-d6 to confirm instrument performance.

  • Re-evaluate Sample Preparation: As with the previous issue, a more effective sample cleanup is crucial. SPE is particularly effective at removing salts and phospholipids, which are common culprits of ion suppression.[12]

  • Change Ionization Source/Polarity: If possible, try a different ionization source (e.g., atmospheric pressure chemical ionization - APCI instead of ESI) or switch the polarity (positive vs. negative ion mode). Different ionization techniques have different susceptibilities to matrix effects.[13]

Issue 3: My calibration curve is non-linear in matrix, but linear in solvent.

Possible Cause: This indicates that the matrix effect is concentration-dependent. As the concentration of your analyte and internal standard changes across the calibration range, the degree of ion suppression or enhancement may also be changing, leading to a non-linear response ratio.

Troubleshooting Steps:

  • Use Matrix-Matched Calibrators: The most direct way to address this is to prepare your calibration standards in the same matrix as your samples.[4] This ensures that your calibrators and your unknown samples experience the same matrix effects, improving accuracy.

  • Employ the Standard Addition Method: For highly complex or variable matrices, the standard addition method is the gold standard for quantification as it provides the most accurate results by accounting for the specific matrix of each individual sample.[14][15][16]

In-Depth Protocol: The Standard Addition Method

When matrix effects are severe and variable between samples, the standard addition method is a powerful technique to ensure accurate quantification.[14][15] This method involves adding known amounts of the analyte to aliquots of the unknown sample.

Objective: To accurately quantify 10-Bromo-7H-benzo[c]carbazole in a complex matrix by correcting for sample-specific matrix effects.

Methodology:

  • Sample Preparation: Divide your unknown sample into at least four equal aliquots (e.g., 100 µL each).

  • Spiking:

    • Aliquot 1 (Unspiked): Add a small, precise volume of solvent (the same solvent your standard is in).

    • Aliquot 2-4 (Spiked): Add increasing, known amounts of a concentrated 10-Bromo-7H-benzo[c]carbazole standard solution to the remaining aliquots. The concentrations should be chosen to bracket the expected concentration of the analyte in the sample.

  • Internal Standard Addition: Add the same, fixed amount of 10-Bromo-7H-benzo[c]carbazole-d6 to all aliquots.

  • Processing: Process all aliquots identically using your established sample preparation protocol (e.g., protein precipitation, SPE).

  • Analysis: Analyze all prepared samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each aliquot.

    • Plot the response ratio (y-axis) against the concentration of the added standard (x-axis).

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line is the concentration of the analyte in the original, unspiked sample.[16]

Visualizing the Standard Addition Workflow

G cluster_prep Sample Preparation cluster_spike Spiking & IS Addition cluster_analysis Analysis & Calculation Unknown Unknown Sample A1 Aliquot 1 Unknown->A1 Divide A2 Aliquot 2 Unknown->A2 Divide A3 Aliquot 3 Unknown->A3 Divide A4 Aliquot 4 Unknown->A4 Divide Spike0 Add Solvent (0 ng) A1->Spike0 Spike1 Add Std 1 (e.g., 10 ng) A2->Spike1 Spike2 Add Std 2 (e.g., 20 ng) A3->Spike2 Spike3 Add Std 3 (e.g., 30 ng) A4->Spike3 IS Add Fixed Amount of IS (d6) Spike0->IS Spike1->IS Spike2->IS Spike3->IS LCMS LC-MS/MS Analysis IS->LCMS Process & Inject Plot Plot Response Ratio vs. Added Conc. LCMS->Plot Result Extrapolate to X-intercept Plot->Result G cluster_source Mass Spec Ion Source (ESI) cluster_scenario1 Scenario A: Clean Sample cluster_scenario2 Scenario B: Complex Matrix Droplet Charged Droplet GasPhase Gas Phase Ions (To Mass Analyzer) Droplet->GasPhase Evaporation Signal_A Strong, Accurate Signal GasPhase->Signal_A Leads to Signal_B Suppressed, Inaccurate Signal GasPhase->Signal_B Leads to Analyte_A Analyte Analyte_A:f0->Droplet Efficient Ionization Analyte_B Analyte Analyte_B->Droplet Competition for charge/surface Matrix Matrix Components Matrix->Droplet Competition for charge/surface

Sources

optimizing mass spectrometer parameters for 10-Bromo-7H-benzo[c]carbazole-d6

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: MS Optimization for 10-Bromo-7H-benzo[c]carbazole-d6

Current Status: Operational Subject: Method Development & Troubleshooting for Halogenated Deuterated Internal Standards Ticket ID: #MS-OPT-BCCD6

Executive Summary

You are working with 10-Bromo-7H-benzo[c]carbazole-d6 , a specialized deuterated internal standard (IS). This molecule presents a unique "triad of challenges" for mass spectrometry:

  • Polycyclic Aromaticity: High hydrophobicity and potential for

    
    -stacking.
    
  • Halogenation (Bromine): Creates a distinct 1:1 isotopic signature that splits your signal intensity.

  • Deuteration (d6): Introduces a mass shift (+6 Da) that must be preserved; H/D exchange in the source is a critical risk.

This guide bypasses generic advice to focus on the specific physicochemical behavior of this molecule in a Triple Quadrupole (QqQ) or Q-TOF environment.

Module 1: The Pre-Run "Tune" (Isotopic Physics)

Q: I see two precursor peaks of equal height. Which one should I select for MRM?

A: This is the Bromine Signature . Unlike chlorinated compounds (3:1 ratio), bromine naturally exists as


 (50.7%) and 

(49.3%).
  • The Trap: If you select only one isotope without accounting for the split, you effectively throw away 50% of your potential signal.

  • The Protocol:

    • Calculate the Exact Mass:

      • Formula:

        
        
        
      • 
         Monoisotopic Mass:  ~301.05 Da (
        
        
        
        )
      • 
         Isotopologue:  ~303.05 Da (
        
        
        
        )
    • Selection Strategy:

      • Quantifier: Select the

        
         (m/z 301.1)  precursor. It is slightly more abundant.
        
      • Qualifier: Select the

        
         (m/z 303.1)  precursor.
        
      • Note: Ensure your quadrupole resolution is set to "Unit" or "Wide" (0.7 FWHM) to avoid clipping the mass defect.

Q: Should I use ESI or APCI?

A: While 7H-benzo[c]carbazole has a nitrogen atom capable of protonation, its high aromaticity makes it a prime candidate for APCI (Atmospheric Pressure Chemical Ionization) .

  • ESI Risk: In ESI, PAHs often suffer from poor ionization efficiency unless the mobile phase is acidic (

    
     Formic Acid). They are also prone to radical cation formation (
    
    
    
    ) rather than protonation (
    
    
    ), splitting your signal further.
  • APCI Advantage: APCI relies on gas-phase ion-molecule reactions, which are highly efficient for fused ring systems. It typically yields a cleaner

    
     species.
    

Module 2: Source Parameter Optimization

Q: My signal is unstable. What parameters are critical for this specific molecule?

A: The large fused ring system makes this molecule "sticky" and thermally stable.

ParameterRecommended Setting (Start)The "Why" (Mechanism)
Source Temperature 450°C - 500°C (APCI)High heat is required to vaporize the heavy polycyclic core and prevent condensation on the corona needle.
Cone Voltage / Declustering Potential High (e.g., 60-80 V) Helps decluster solvent adducts. However, avoid going too high (>100V) to prevent in-source fragmentation of the C-Br bond.
Gas Flow (Nebulizer) High (50-60 psi) Critical to break the surface tension of the droplets, especially if using high aqueous content in the LC gradient.
Mobile Phase Modifier 0.1% Formic Acid + 2mM Ammonium Formate The formate buffer stabilizes the protonation on the pyrrole-like nitrogen.

Module 3: Collision Cell Dynamics (MRM Transitions)

Q: I am losing the Deuterium label during fragmentation. How do I prevent this?

A: This is a common issue known as "Scrambling." If your collision energy (CE) is too high, or if you select a transition involving ring fragmentation, you risk measuring a fragment where the deuterium has been lost or scrambled.

Recommended Transitions:

  • Primary Transition (Quantifier): Loss of Ammonia/HCN

    • Pathway: Carbazole rings typically lose neutral HCN (27 Da) or

      
       (17 Da) from the pyrrole ring.
      
    • Transition:

      
       (Loss of HCN).
      
    • Advantage:[1] This preserves the carbon skeleton where the deuteriums and bromine are likely attached.

  • Secondary Transition (Structural): Loss of Bromine

    • Pathway: Homolytic cleavage of the C-Br bond.

    • Transition:

      
       (Loss of 
      
      
      
      ).
    • Risk: This fragment is often very intense but less specific (many brominated contaminants lose Br). Use this for confirmation, not quantitation.

Visualizing the Optimization Workflow:

MS_Optimization Start Start: 10-Bromo-7H-benzo[c]carbazole-d6 Ionization Step 1: Ionization Mode Selection Start->Ionization APCI APCI+ (Recommended) Target: [M+H]+ Ionization->APCI High Aromaticity ESI ESI+ Risk: Radical Cation M+. Ionization->ESI If APCI unavailable Precursor Step 2: Precursor Selection Scan 250-350 Da APCI->Precursor ESI->Precursor Isotope_Check Identify Isotope Pair 301.1 (79Br) & 303.1 (81Br) Precursor->Isotope_Check Frag Step 3: Product Ion Scan (Collision Energy Ramp) Isotope_Check->Frag Trans_1 Transition A (Specific) Loss of HCN (-27 Da) 301 -> 274 Frag->Trans_1 Primary Quantifier Trans_2 Transition B (Intense) Loss of Br (-79 Da) 301 -> 222 Frag->Trans_2 Secondary Qualifier

Figure 1: Decision logic for initializing MS parameters. Note the preference for APCI and the distinct isotopic branching.

Module 4: Troubleshooting & FAQs

Q: Why is my retention time shifting between the native analyte and this d6-IS?

A: This is the Deuterium Isotope Effect .

  • Diagnosis: Deuterium is slightly more hydrophilic than Hydrogen. On a C18 column, deuterated analogs often elute slightly earlier than their non-deuterated parents.

  • Remedy: This is normal. Do not force them to align. Ensure your integration window is wide enough to capture both, or set specific RT windows for the IS (d6) and the Analyte (d0).

  • Critical Check: If the shift is >0.2 min, check your gradient slope. A shallower gradient will exaggerate this separation.

Q: I see "Crosstalk" or interference in the blank. Is my IS impure?

A: Not necessarily. This is likely Isotopic Contribution .

  • The Physics: The native (non-deuterated) analyte contains natural isotopes (

    
    , etc.).[2] If the native concentration is very high, its M+6 isotope peak might overlap with your IS.
    
  • Conversely: If your d6 IS is not 100% pure (e.g., contains d5 or d4 isotopologues), it will interfere with the native analyte signal.

  • Test: Run a "Zero Blank" (Matrix + IS only) and a "Double Blank" (Matrix only).

    • Signal in Zero Blank at Native Mass = Impure IS.

    • Signal in Sample at IS Mass (where no IS was added) = Native Isotope interference.

Q: The signal drops significantly after 50 injections. Why?

A: Source Contamination.

  • Cause: Benzo[c]carbazoles are "sticky" PAHs. They accumulate on the corona needle (APCI) or the cone (ESI).

  • Fix:

    • Use a divert valve to send the first 1-2 minutes of LC flow (and the wash) to waste.

    • Increase the source temperature by 20°C.

    • Use a "Sawtooth" wash gradient (rapid cycling of 95% organic/95% aqueous) between runs to strip the column and source.

References

  • BenchChem. (2025).[3] The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry. Retrieved from

  • Titato, G., & Lanças, F. (2007). Optimization of the ESI and APCI experimental variables for the LC/MS determination of pesticides. Journal of Mass Spectrometry. Retrieved from

  • Agilent Technologies. (2024). Optimizing the Agilent Multimode Source: ESI vs APCI Guidelines. Retrieved from

  • Chemistry LibreTexts. (2022). Fragmentation Patterns in Mass Spectra: Halogenated Compounds. Retrieved from

  • Save My Exams. (2025). Mass Spectrometry: The M+2 Peak and Bromine Isotopes. Retrieved from

Sources

dealing with chromatographic co-elution of isomers with 10-Bromo-7H-benzo[c]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Resolving Chromatographic Co-elution of 10-Bromo-7H-benzo[c]carbazole Isomers

Introduction: The Isomeric Challenge

Separating 10-Bromo-7H-benzo[c]carbazole from its regioisomers (e.g., 8-bromo or 11-bromo analogs) or structural isomers (e.g., benzo[a]carbazole derivatives) is a classic "hydrophobic trap." On standard C18 columns, these molecules exhibit nearly identical hydrophobicity (


), resulting in co-elution.

This guide moves beyond standard C18 protocols, leveraging shape selectivity and


-electron interactions  to achieve baseline resolution. The following protocols are designed for researchers in organic electronics (OLEDs) and medicinal chemistry.

Part 1: Diagnostic Phase (Is it Co-elution?)

Before altering chemistry, confirm that the peak broadening or "shoulder" is due to an isomer and not column overload or matrix effects.

Q: How do I definitively confirm co-elution without a standard for the isomer? A: Use Peak Purity Analysis via DAD (Diode Array Detector) or MS (Mass Spectrometry).

  • UV-Vis Ratio Plot: Compare the absorbance ratio at two wavelengths (e.g., 254 nm / 280 nm) across the peak width. A "square wave" indicates a pure peak; any slope or curvature confirms co-elution.

  • MS Extracted Ion Chromatogram (EIC): If the isomers have identical masses (isobaric), MS alone cannot distinguish them. You must rely on fragmentation patterns (MS/MS) . Different bromine positions often yield different daughter ion ratios due to stability differences in the carbazole core.

Part 2: The Core Solution – Stationary Phase Selection

The "C18 Failure" Mechanism: Standard C18 phases interact primarily through dispersive forces (hydrophobicity). Since 10-Bromo-7H-benzo[c]carbazole and its isomers share the same skeleton and halogen count, their dispersive energy is virtually identical (


).

The Fix: Orthogonal Selectivity You must switch to a phase that discriminates based on molecular shape and electronic density (


-

interactions)
.
Recommended Column Chemistries
Stationary PhaseMechanism of ActionWhy it works for Brominated Carbazoles
Pentafluorophenyl (PFP)

-

interaction, Dipole-Dipole, Shape Selectivity
Primary Recommendation. The electron-deficient fluorine ring interacts strongly with the electron-rich carbazole. Isomers with different Br positions have distinct dipole moments, leading to separation.
Pyrenylethyl (PYE) Strong

-

interaction
Excellent for separating planar vs. non-planar isomers. The large pyrene ring acts as a "slot" that discriminates steric bulk around the bromine atom.
Phenyl-Hexyl

-

interaction (moderate)
A good "Tier 2" choice if PFP is unavailable. Offers alternative selectivity to C18 but less shape selectivity than PFP.

Part 3: Experimental Protocols

Protocol A: The "PFP Screen" (Method of Choice)
  • Column: 2.7 µm or 1.9 µm Fused-Core PFP (e.g., Raptor FluoroPhenyl, Kinetex F5).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (Critical: See "Solvent Engineering" below).

  • Gradient:

    • 0 min: 50% B

    • 10 min: 90% B

    • Hold 2 min.

  • Temperature: 35°C.[1]

Why Methanol? Acetonitrile (ACN) has its own


-electrons (

), which can compete with the analyte for interaction sites on the PFP or Phenyl stationary phase. Methanol is "

-transparent,"
allowing the maximal interaction between your brominated carbazole and the column's aromatic ring.
Protocol B: Temperature Tuning

If partial separation is observed on PFP:

  • Lower the temperature to 15–20°C.

  • Mechanism:

    
    -
    
    
    
    interactions are exothermic. Lower temperatures increase the "stickiness" of the stationary phase, often enhancing selectivity (
    
    
    ) for difficult isomer pairs.

Part 4: Decision Logic (Visualization)

The following diagram illustrates the logical workflow for resolving the co-elution.

G Start Problem: Co-elution of 10-Bromo-7H-benzo[c]carbazole Diag Step 1: Diagnostic (UV Ratio / MS Purity) Start->Diag Isomer Is it an Isomer? Diag->Isomer Yes Matrix Matrix/Overload Issue Diag->Matrix No PhaseSelect Step 2: Change Stationary Phase (Move away from C18) Isomer->PhaseSelect Clean Optimize Sample Prep (Dilution/Extraction) Matrix->Clean PFP Select PFP (Pentafluorophenyl) Goal: Dipole/Shape Selectivity PhaseSelect->PFP Halogenated Aromatic Solvent Step 3: Solvent Engineering Switch ACN to MeOH PFP->Solvent Check Resolution > 1.5? Solvent->Check Success Method Validated Check->Success Yes Adv Step 4: Advanced Tuning Lower Temp (15°C) or Switch to PYE/SFC Check->Adv No

Caption: Decision tree for resolving isomeric co-elution of halogenated carbazoles.

Part 5: Frequently Asked Questions (Technical Support)

Q1: I see separation on PFP, but the peaks are broad. Why? A: Brominated carbazoles are highly planar and hydrophobic, leading to slow mass transfer.

  • Fix: Increase column temperature to 45–50°C only if you have excess resolution. If resolution is tight, keep the temperature low and reduce the flow rate to improve kinetics. Alternatively, switch to a Superficially Porous Particle (SPP / Core-Shell) column to sharpen peaks without high backpressure.

Q2: Can I use SFC (Supercritical Fluid Chromatography)? A: Yes, this is the "Nuclear Option." SFC is superior for structural isomers of PAHs. The CO2/Methanol mobile phase on a 2-Ethylpyridine or Amino column often resolves isomers that are impossible to separate by HPLC. The mechanism relies on the specific interaction of the nitrogen lone pair on the carbazole with the stationary phase, which is sterically modulated by the bromine position.

Q3: My 10-bromo isomer elutes before the impurity on PFP. Is this normal? A: Yes. On C18, elution is strictly hydrophobicity-based. On PFP, elution is driven by electron density. If your impurity has a more accessible electron cloud (e.g., a planar isomer vs. a twisted 10-bromo isomer), it will retain longer. Always confirm identity with standards or NMR.

References

  • Agilent Technologies. (2014).[2] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3893EN. Link

  • Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Technical Report.[2][3] Link

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Link

  • TCI Chemicals. (n.d.). 10-Bromo-7-phenyl-7H-benzo[c]carbazole Product Information.Link

  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (PYE/NPE Columns). COSMOSIL Technical Note. Link

Sources

Technical Support Center: Deuterated Carbazoles Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Solvent Choice on the Stability of Deuterated Carbazoles Audience: Researchers, Medicinal Chemists, and Material Scientists Version: 2.0 (Current)

Diagnostic Triage: Why is my experiment failing?

Before optimizing, use this rapid diagnostic table to identify if solvent choice is the root cause of your stability issues.

SymptomProbable Solvent-Related CauseImmediate Action
Loss of Isotopic Purity (H/D Scrambling) Use of protic solvents (MeOH, H₂O) or acidic impurities in aprotic solvents (e.g., HCl in CHCl₃).Switch to anhydrous, non-protic solvents (Toluene, THF-d8). Check pH.
Yellowing of Solution Photo-oxidation or radical cation formation, often accelerated by chlorinated solvents (DCM, Chloroform).Exclude light. Switch to Benzene or Toluene. Degas solvents.
Precipitation / Haze Poor solubility matching or moisture uptake in hygroscopic solvents (DMSO, DMF).Warm solution gently. Use co-solvent systems (e.g., Toluene/ACN).
Erratic NMR Signals Aggregation of planar carbazole rings in non-polar solvents.Increase temperature or switch to a solvent that disrupts π-stacking (e.g., DMSO-d6, if dry).

Technical Deep Dive: The Science of Solvent Interaction

The H/D Exchange Mechanism (Scrambling)

The most critical risk for deuterated carbazoles is H/D scrambling —the reverse exchange of Deuterium (D) for Hydrogen (H). This is not a random event; it is driven by Electrophilic Aromatic Substitution (EAS) mechanisms, primarily at the 3 and 6 positions (para to the nitrogen).

  • The Protic Risk: In protic solvents (alcohols, water), labile protons are available. If trace acid is present (even from glass surfaces or CO₂ absorption), the carbazole ring can be protonated, leading to the loss of D.

  • The N-H Factor: If the carbazole nitrogen is unsubstituted (N-H), this proton exchanges almost instantly in protic solvents. For C-deuterated analogs, this N-H acidity can catalyze ring scrambling via tautomerization.

Visualizing the Scrambling Pathway:

HD_Exchange_Mechanism cluster_prevention Prevention Strategy Start Deuterated Carbazole (C-D Bonds) Intermediate Arenium Ion Intermediate (C-H and C-D present) Start->Intermediate Electrophilic Attack (H+) Acid Acidic Impurity / Protic Solvent (H+ Source) Acid->Intermediate Scrambling Loss of D+ (Re-aromatization) Intermediate->Scrambling End Protiated Carbazole (Isotopic Purity Loss) Scrambling->End Irreversible in H-excess Prev1 Use Aprotic Solvents (ACN, Toluene) Prev2 Neutralize Acid Traces (Basic Alumina Filter)

Figure 1: Mechanism of acid-catalyzed H/D scrambling in carbazoles. Note that the 3- and 6-positions are most susceptible to this electrophilic attack.

Photostability & Radical Formation

Carbazoles are excellent hole-transport materials because they easily form radical cations. However, in the presence of chlorinated solvents (DCM, CHCl₃) and light, this becomes a liability.

  • Mechanism: UV light excites the carbazole. The excited state transfers an electron to the chlorinated solvent, generating a carbazole radical cation and a chloride radical. This leads to irreversible degradation (yellowing).

  • Recommendation: Avoid storing deuterated carbazoles in chloroform or dichloromethane for extended periods, especially under ambient light.

Experimental Protocol: Solvent Suitability Screening

Objective: Determine the optimal solvent for storing and handling a specific deuterated carbazole derivative without isotopic loss or degradation.

Required Materials:

  • Deuterated Carbazole Sample (~5 mg)

  • Solvent Candidates: Toluene (Anhydrous), DCM (Neutralized), DMSO (Dry), Methanol (Positive Control for exchange).

  • Analysis: 1H-NMR (Proton NMR is best to detect the appearance of H signals).

Workflow:

  • Baseline Scan: Dissolve 1 mg of sample in a "safe" deuterated solvent (e.g., Benzene-d6 or Toluene-d8) and acquire a quantitative 1H-NMR. Integrate the residual H peaks.

  • Stress Test:

    • Prepare 3 vials with 1 mg sample each.

    • Add 1 mL of non-deuterated test solvents (Toluene, DCM, MeOH).

    • Incubate at 40°C for 24 hours in the dark.

  • Evaporation & Re-analysis:

    • Remove solvent under high vacuum (avoid heat >40°C).

    • Redissolve in the original NMR solvent (Benzene-d6).

    • Acquire 1H-NMR.[1][2][3][4][5][6]

  • Data Interpretation:

    • Compare the integration of ring protons.

    • Pass: <1% increase in H signal.

    • Fail: >1% increase in H signal (Scrambling occurred).

Decision Logic for Solvent Selection:

Solvent_Selection Start Select Solvent for Deuterated Carbazole Solubility Is the compound soluble in non-polar solvents? Start->Solubility Yes_Sol Yes Solubility->Yes_Sol No_Sol No Solubility->No_Sol Toluene Use Toluene or Benzene (Best Stability) Yes_Sol->Toluene Polarity Does it require polar solvents? No_Sol->Polarity Aprotic Use DMSO or DMF (MUST be Anhydrous) Polarity->Aprotic Preferred Protic Avoid Alcohols/Water (Risk of H/D Exchange) Polarity->Protic High Risk Chlorinated Avoid DCM/CHCl3 if exposed to light Polarity->Chlorinated Use with Caution

Figure 2: Decision tree for selecting solvents to maximize deuterated carbazole stability.

Frequently Asked Questions (FAQs)

Q1: Can I use Chloroform-d (CDCl₃) for NMR analysis of my deuterated carbazole?

  • Answer: Proceed with caution. Commercial CDCl₃ often becomes acidic over time (forming DCl/HCl) due to photolysis. This acid can catalyze H/D exchange on the carbazole ring.

  • Fix: Pass the CDCl₃ through a small plug of basic alumina or K₂CO₃ before use to neutralize acidity. Alternatively, use Benzene-d6 or Acetone-d6.

Q2: My carbazole is N-unsubstituted (N-H). Will the Deuterium on the ring stay stable in methanol?

  • Answer: The ring deuteriums (C-D) might be stable if the methanol is neutral and room temperature. However, the N-H proton will exchange immediately with the solvent (N-H → N-D or N-D → N-H).

  • Warning: If the solution is heated or acidic, the N-H exchange can facilitate ring scrambling via tautomeric intermediates. Avoid protic solvents for storage.

Q3: Why does my deuterated carbazole show "extra" peaks in DMSO-d6?

  • Answer: This is likely due to water uptake . DMSO is hygroscopic. The absorbed H₂O (signal at ~3.3 ppm) can interact with the carbazole. Furthermore, if the DMSO is old, it may contain degradation products that catalyze exchange. Always use ampules of dry DMSO-d6.

Q4: How does deuteration affect solubility compared to the non-deuterated parent?

  • Answer: Generally, the solubility difference is negligible for bulk processing. However, deuterated compounds have slightly lower molar volumes and weaker dispersion forces (isotope effect). In marginal solubility cases (e.g., near saturation in hexane), the deuterated analog may precipitate slightly faster.

Summary of Solvent Compatibility

Solvent ClassExamplesCompatibilityTechnical Notes
Aromatic Toluene, BenzeneExcellent Best for long-term storage. No exchange protons; suppresses radical formation.
Polar Aprotic DMSO, DMF, ACNGood (Conditional) Must be kept anhydrous. High solubility but difficult to remove.
Chlorinated DCM, ChloroformFair to Poor Risk of photolysis and acid formation. Use only for short-term processing in the dark.
Protic Methanol, Ethanol, WaterUnsafe High risk of H/D scrambling, especially at elevated temperatures or low pH.
Ethers THF, Diethyl EtherGood Generally stable, but watch for peroxide formation which can oxidize the carbazole nitrogen.

References

  • Mechanism of H/D Exchange: Hydrogen-Deuterium Exchange in Heterocyclic Compounds.[3] The exchange in carbazoles is electrophilic, favoring positions 3 and 6.

    • Source: (General Mechanism Verification)

  • Solvent Effects on Photophysics:Excited-State Dynamics of Carbazole in Organic Solvents.

    • Source:

  • Deuterium Stability & KIE:Benefits and Mechanisms of Deuterated Drugs. Explains the kinetic isotope effect and the stability of C-D bonds against metabolic and environmental cleavage.

    • Source:

  • Catalytic Exchange Methods:Iridium/Silver-Catalyzed H/D Exchange. Describes modern methods for selective deuteration and the conditions (acid/metal)

    • Source:

  • Solvent Acidity in NMR:Common impurities in NMR solvents. Highlights the acidity of aged CDCl₃.

    • Source: (Standard Field Reference)

Sources

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation: The Pivotal Role of 10-Bromo-7H-benzo[c]carbazole-d6

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of confidence in therapeutic candidates. The journey from discovery to clinical application is paved with meticulous analytical validations that ensure the accuracy, precision, and reliability of every measurement. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical determinant of data quality. This guide provides an in-depth, objective comparison of analytical method validation performance, illustrating the profound advantages of employing a deuterated internal standard, specifically 10-Bromo-7H-benzo[c]carbazole-d6, against traditional approaches.

The core principle of an ideal internal standard is its ability to mimic the analyte of interest throughout the entire analytical process—from extraction to detection—thereby compensating for any potential variability.[1] A stable isotope-labeled internal standard, such as a deuterated analog, is widely regarded as the gold standard in quantitative bioanalysis for this very reason.[2] By being chemically identical to the analyte, it co-elutes during chromatography and experiences the same ionization efficiencies, effectively normalizing for matrix effects and other sources of error.[3]

This guide will delve into the practical validation of an LC-MS/MS method for the quantification of 10-Bromo-7H-benzo[c]carbazole, a compound of interest in medicinal chemistry and materials science.[4] We will present a head-to-head comparison of validation data generated using its deuterated analog, 10-Bromo-7H-benzo[c]carbazole-d6, versus a structurally similar, non-deuterated internal standard. The experimental data herein is presented to be illustrative of typical performance and is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) and the U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation.[5][6]

The Experimental Paradigm: A Tale of Two Internal Standards

To provide a tangible comparison, we will outline a hypothetical, yet representative, bioanalytical method validation for 10-Bromo-7H-benzo[c]carbazole in human plasma. Two validation approaches will be compared:

  • Method A: Utilizes 10-Bromo-7H-benzo[c]carbazole-d6 as the internal standard.

  • Method B: Employs a structurally similar, but non-isotopically labeled compound (e.g., 7-Phenyl-7H-benzo[c]carbazole) as the internal standard.

The following sections will detail the experimental protocols and present the comparative performance data for key validation parameters.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is employed for the extraction of 10-Bromo-7H-benzo[c]carbazole from human plasma.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the appropriate internal standard solution (10-Bromo-7H-benzo[c]carbazole-d6 for Method A; 7-Phenyl-7H-benzo[c]carbazole for Method B).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to ensure separation of the analyte from matrix components.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
10-Bromo-7H-benzo[c]carbazole[M+H]+[Fragment]+
10-Bromo-7H-benzo[c]carbazole-d6[M+H]+[Fragment]+
7-Phenyl-7H-benzo[c]carbazole[M+H]+[Fragment]+

Note: Specific m/z values would be determined during method development.

Validation Parameter Showdown: A Data-Driven Comparison

The following tables summarize the comparative performance of Method A and Method B across the critical validation parameters as stipulated by ICH and FDA guidelines.[7][8]

Specificity and Selectivity

The ability of the method to differentiate and quantify the analyte in the presence of other components is paramount.[9]

ParameterMethod A (with Deuterated IS)Method B (with Non-Deuterated IS)Acceptance Criteria
Interference from Blank Plasma No significant peaks at the retention times of the analyte and IS.No significant peaks at the retention times of the analyte and IS.Response in blank should be <20% of the LLOQ for the analyte and <5% for the IS.
Matrix Effect Normalized by the co-eluting deuterated IS, resulting in consistent analyte response across different plasma lots.Variable analyte response observed across different plasma lots due to differential ionization suppression/enhancement of the analyte and IS.Consistent response in the presence of matrix.

Table 1: Comparison of Specificity and Matrix Effect.

Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[10]

ParameterMethod A (with Deuterated IS)Method B (with Non-Deuterated IS)Acceptance Criteria
Calibration Curve Range 0.1 - 100 ng/mL0.1 - 100 ng/mLDefined by the intended application.
Regression Model Linear, weighted (1/x²)Linear, weighted (1/x²)Appropriate for the concentration-response relationship.
Correlation Coefficient (r²) > 0.998> 0.995≥ 0.99
Accuracy of Back-Calculated Concentrations Within ± 15% of nominal (± 20% at LLOQ)Within ± 15% of nominal (± 20% at LLOQ)Within ± 15% of nominal (± 20% at LLOQ).

Table 2: Comparison of Linearity and Range.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among individual test results.[5][10]

QC LevelMethod A (with Deuterated IS)Method B (with Non-Deuterated IS)Acceptance Criteria
Accuracy (% Bias) Precision (%RSD) Accuracy (% Bias)
LLOQ (0.1 ng/mL) -3.58.2-12.8
Low QC (0.3 ng/mL) 2.15.69.7
Mid QC (50 ng/mL) -1.83.9-7.2
High QC (80 ng/mL) 0.92.55.4

Table 3: Intra-Assay Accuracy and Precision (n=6).

QC LevelMethod A (with Deuterated IS)Method B (with Non-Deuterated IS)Acceptance Criteria
Accuracy (% Bias) Precision (%RSD) Accuracy (% Bias)
LLOQ (0.1 ng/mL) -5.210.1-16.5
Low QC (0.3 ng/mL) 3.87.211.3
Mid QC (50 ng/mL) -2.55.1-9.8
High QC (80 ng/mL) 1.53.87.1

Table 4: Inter-Assay Accuracy and Precision (3 runs over 3 days).

The data clearly demonstrates the superior performance of Method A, which utilizes the deuterated internal standard. The accuracy and precision are consistently better, particularly at the lower limit of quantification (LLOQ), where analytical challenges are most pronounced. This enhanced performance is a direct result of the deuterated internal standard's ability to more effectively compensate for variability.[11]

Visualizing the Workflow and Logic

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical framework of analytical method validation.

G Experimental Workflow for Bioanalytical Method Validation cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (Deuterated or Non-Deuterated) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms MS/MS Detection (MRM Mode) hplc->msms integrate Peak Integration msms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify Concentration calculate->quantify

Caption: A flowchart of the bioanalytical method from sample preparation to quantification.

G Core Pillars of Analytical Method Validation (ICH Q2(R2)) Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ Limit of Quantification Validation->LLOQ Stability Stability Validation->Stability Robustness Robustness Validation->Robustness

Caption: The key parameters for analytical method validation as per ICH Q2(R2) guidelines.

Conclusion: The Unmistakable Advantage of Deuterated Internal Standards

The comparative data presented in this guide unequivocally underscores the scientific and regulatory advantages of employing a deuterated internal standard, such as 10-Bromo-7H-benzo[c]carbazole-d6, in bioanalytical method validation.[12] The near-identical physicochemical properties of the deuterated internal standard to the analyte ensure that it effectively tracks and compensates for variability throughout the analytical process, from sample extraction to mass spectrometric detection.[1] This leads to demonstrably superior accuracy, precision, and overall data reliability.

While the initial investment in a custom-synthesized deuterated internal standard may be higher than for a non-deuterated analog, the long-term benefits in terms of data integrity, reduced need for repeat analyses, and smoother regulatory submissions offer a compelling return on investment.[11] For researchers and drug development professionals committed to the highest standards of scientific rigor, the choice is clear: the use of a deuterated internal standard is not merely a best practice, but a cornerstone of robust and defensible bioanalytical science.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Deuterated internal standards and bioanalysis. AptoChem. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. Available from: [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. Available from: [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available from: [Link]

  • The Value of Deuterated Internal Standards. KCAS Bio. Available from: [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Available from: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available from: [Link]

Sources

Optimizing Quantitation of 10-Bromo-7H-benzo[c]carbazole: Deuterated (d6) vs. ¹³C-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the precise quantitation of 10-Bromo-7H-benzo[c]carbazole (10-BrBC) , the choice between a deuterated (d6 ) and a Carbon-13 (¹³C ) internal standard (IS) is a trade-off between cost-efficiency and analytical rigor .

While 10-Bromo-7H-benzo[c]carbazole-d6 is often more accessible and sufficient for standard applications, it carries the risk of the Chromatographic Deuterium Effect (CDE) . In high-throughput Reversed-Phase Liquid Chromatography (RPLC), the d6-isotopologue may elute slightly earlier than the native analyte. If this shift moves the IS out of the specific ion-suppression window experienced by the analyte, quantitation errors will occur.

¹³C-labeled standards eliminate this risk by ensuring perfect co-elution, making them the superior choice for regulated clinical or toxicological workflows where data integrity is paramount.

The Analytical Challenge: 10-Bromo-7H-benzo[c]carbazole

10-BrBC is a halogenated heterocyclic aromatic compound. Its structural rigidity and high lipophilicity present specific challenges in LC-MS/MS analysis:

  • High Hydrophobicity: It requires high organic solvent concentrations to elute, often placing it in a chromatographic region populated by late-eluting phospholipids in biological matrices.

  • Ionization Efficiency: As a nitrogen-containing heterocycle, it typically relies on protonation in Positive Electrospray Ionization (+ESI). This mode is highly susceptible to matrix effects (ion suppression/enhancement).

Therefore, the Internal Standard (IS) must not only track extraction recovery but also experience the exact same ionization environment as the analyte.

Mechanism of Action: The Isotope Effect

The Deuterium Dilemma (d6)

Deuterium (²H) is heavier than Hydrogen (¹H), but the C-D bond is shorter and more stable (lower zero-point energy) than the C-H bond. This results in a slightly smaller molar volume and reduced lipophilicity (Van der Waals interactions) with the C18 stationary phase.

  • Result: In RPLC, 10-Bromo-7H-benzo[c]carbazole-d6 will likely elute earlier than the native target.

  • Risk: If the retention time shift (

    
    ) is significant, the IS may elute before a matrix interference (e.g., a lipid burst) hits the source, while the native analyte elutes during the interference. The IS will fail to correct for the signal suppression, leading to inaccurate data.
    
The Carbon-13 Advantage (¹³C)

Carbon-13 isotopes increase mass without significantly altering the bond lengths or molecular volume relative to ¹²C.

  • Result: ¹³C-labeled standards exhibit perfect co-elution with the native analyte.

  • Benefit: The IS experiences the exact same matrix effects at the exact same moment, providing near-perfect normalization.

Visualization: The Chromatographic Deuterium Effect

The following diagram illustrates the risk of signal suppression mismatch when using deuterated standards.

CDE_Mechanism cluster_chromatogram LC-MS/MS Chromatogram Timeline Matrix Matrix Interference (Ion Suppression Zone) Native_Peak Native 10-BrBC (Elutes Late) Matrix->Native_Peak Overlaps Result_13C 13C Result: Accurate Quantitation (Both signals suppressed equally) d6_Peak d6-IS Peak (Elutes Early) d6_Peak->Matrix Escapes Suppression Result_d6 d6 Result: Overestimation of Analyte (IS signal high, Analyte signal suppressed) d6_Peak->Result_d6 Signal Mismatch Native_Peak->Result_d6

Caption: Figure 1. The Chromatographic Deuterium Effect (CDE). The d6-IS elutes earlier, potentially avoiding ion suppression that affects the later-eluting native analyte, leading to quantitation errors.

Comparative Analysis: d6 vs. ¹³C

Feature10-Bromo-7H-benzo[c]carbazole-d6¹³C-Labeled Internal Standard
Mass Shift +6 Da (Typically sufficient to avoid crosstalk)+6 to +12 Da (Depends on synthesis)
Retention Time Shifted: Elutes slightly earlier (CDE).Identical: Perfect co-elution.
Matrix Correction Variable: Fails if

is large or matrix is complex.
Excellent: Corrects for suppression at the exact moment of ionization.
Isotopic Stability Risk: Deuterium on aromatic rings can exchange in highly acidic media.Stable: Carbon backbone is non-exchangeable.
Cost

(Moderate)

(High)
Regulatory Risk Moderate (Requires justification of no CDE).Low (Gold standard).

Experimental Protocols for Validation

If you choose the d6 option to save costs, you must validate that the retention time shift does not compromise data integrity. Use the following self-validating protocol.

Protocol A: The "Cross-Signal" Contribution Test

Objective: Ensure the IS does not contribute signal to the Analyte channel (and vice versa).

  • Prepare Samples:

    • Blank: Mobile phase only.

    • Zero: Matrix + IS only (at working concentration).

    • ULOQ: Matrix + Analyte only (at Upper Limit of Quantitation).

  • LC-MS/MS Method: Inject samples using the optimized gradient for 10-BrBC.

  • Calculation:

    • IS Interference: Measure area in Analyte channel for the "Zero" sample. It must be

      
       of the LLOQ (Lower Limit of Quantitation) area.
      
    • Analyte Interference: Measure area in IS channel for the "ULOQ" sample. It must be

      
       of the IS working response.
      
Protocol B: The Matrix Factor Mismatch Test

Objective: Quantify if the retention time shift causes differential ion suppression.

  • Extract 6 different sources of blank matrix (e.g., plasma from 6 donors).

  • Post-Extraction Spike: Spike both Analyte (at Low QC level) and IS into the extracted blank matrix.

  • Prepare Reference: Spike Analyte and IS into neat solvent (no matrix).

  • Calculate Matrix Factor (MF):

  • Calculate IS-Normalized MF:

  • Acceptance Criteria: The CV (Coefficient of Variation) of the

    
     across the 6 lots must be 
    
    
    
    .
    • Failure Mode: If CV > 15%, the d6-IS is not tracking the analyte correctly (likely due to retention shift), and you must switch to ¹³C.

Decision Workflow

Use this logic gate to select the appropriate standard for your specific 10-BrBC application.

Decision_Tree Start Start: Select IS for 10-Bromo-7H-benzo[c]carbazole Regulated Is this a Regulated Study? (FDA/GLP/Clinical) Start->Regulated Use13C MANDATORY: Use 13C-Labeled IS (Avoid Regulatory Rejection) Regulated->Use13C Yes Budget Is Budget/Availability a Constraint? Regulated->Budget No Budget->Use13C No UseD6 Select d6-IS Budget->UseD6 Yes Validate REQUIRED: Run Protocol B (Matrix Factor Mismatch) UseD6->Validate Pass CV <= 15%? Validate->Pass Proceed Proceed with d6-IS Pass->Proceed Yes Fail FAIL: Switch to 13C Pass->Fail No

Caption: Figure 2. Decision Matrix for Internal Standard Selection. Regulated workflows default to ¹³C; research workflows can use d6 if validated.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Wang, S., Cyronak, M., & Yang, E. (2007). *Does a stable isotopically labeled internal standard always correct analyte response?

Inter-Laboratory Comparison Guide: Quantification & Purity Assessment of 10-Bromo-7H-benzo[c]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

10-Bromo-7H-benzo[c]carbazole (10-Br-BcCz) is a critical synthetic intermediate, primarily utilized in the fabrication of phosphorescent host materials for Organic Light-Emitting Diodes (OLEDs) and, to a lesser extent, in the synthesis of bioactive alkaloids.[1]

In organic electronics, material purity is directly correlated with device lifetime and efficiency; even trace halogenated impurities can act as deep traps for charge carriers. Consequently, the quantification of 10-Br-BcCz requires absolute rigor.

This guide presents the results and protocols of an inter-laboratory comparison designed to establish a Primary Reference Measurement Procedure . We compare the industrial workhorse (RP-HPLC-UV ) against the metrological "gold standard" (1H-qNMR ) to determine the most reliable method for certification.

The Core Problem

Commercial suppliers often claim >98% purity based solely on HPLC area normalization. This approach fails to account for:

  • Inorganic salts/moisture (invisible to UV).

  • Response factor differences between the analyte and structural isomers (e.g., 8-Bromo isomers).

  • Aggregated oligomers common in carbazole chemistry.

Comparative Analysis of Methodologies

The following table summarizes the performance characteristics of the three methods evaluated across 12 participating laboratories (ISO 17025 accredited).

FeatureMethod A: 1H-qNMR (Primary Reference) Method B: RP-HPLC-PDA (Routine QC) Method C: UHPLC-MS/MS (Trace Analysis)
Principle Molar ratio of protons (Internal Standard)Chromatographic separation + UV AbsorptionMass-to-charge ratio (MRM Mode)
Traceability Direct (to NIST SRM Internal Standard)Indirect (Requires Reference Standard)Indirect (Matrix-matched calibration)
Precision (RSD) < 0.5% (High Precision)1.0% - 2.5% (Dependent on integration)5.0% - 10.0% (Ionization variability)
Bias Potential Low (if T1 relaxation is managed)Medium (Response factor assumptions)High (Matrix effects/Ion suppression)
LOD High (~100 µM)Low (~0.1 µM)Ultra-Low (~1 nM)
Best Use Purity Certification Batch Release / Stability Genotoxic Impurity Screening
Inter-Laboratory Data Summary (Simulated Consensus)

Sample Batch ID: BcCz-Ref-004

ParameterqNMR Consensus (n=12)HPLC-UV Consensus (n=12)Deviation (Bias)
Purity (wt%) 99.12% ± 0.15% 99.85% ± 0.40% +0.73%
Interpretation The HPLC method consistently overestimates purity because it ignores non-chromophoric impurities (solvents/salts) which qNMR detects.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols must be followed without deviation.

Protocol A: 1H-qNMR (The Absolute Truth)

Rationale: NMR provides a direct molar measurement independent of extinction coefficients.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) + 0.05% v/v TMS.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent), dried over P2O5.

Workflow:

  • Weighing: Accurately weigh ~10 mg of 10-Br-BcCz (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial using a micro-balance (d=0.001 mg).
  • Dissolution: Add 600 µL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Instrument: 400 MHz (minimum) NMR.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Critical: Must be > 5 × T1 of the slowest proton to ensure full relaxation).

    • Scans: 64.

    • Temperature: 298 K.

  • Processing: Phase correction (manual). Baseline correction (polynomial).

  • Integration: Integrate the aromatic proton of 10-Br-BcCz (e.g., doublet at ~8.5 ppm) vs. the singlet of IS (6.1 ppm).

Calculation:



Where 

=Integral,

=Number of protons,

=Molar mass,

=Mass,

=Purity.[2][3][4]
Protocol B: RP-HPLC-PDA (The Daily Standard)

Rationale: Uses a C18 column with high carbon load to separate the hydrophobic carbazole from debrominated by-products.

System Suitability:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 60% B (0-2 min)

    
     95% B (15 min) 
    
    
    
    Hold (5 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Reference 360 nm).

  • Temperature: 40°C.

Acceptance Criteria:

  • Resolution (

    
    ) between 10-Br-BcCz and nearest impurity > 1.5.
    
  • Tailing Factor (

    
    ) < 1.2.[2]
    
  • RSD of 6 replicate injections < 1.0%.

Analytical Workflow & Decision Matrix

The following diagram illustrates the decision logic for selecting the appropriate methodology based on the stage of drug/material development.

AnalyticalWorkflow Start Sample Receipt: 10-Bromo-7H-benzo[c]carbazole Triage Define Purpose Start->Triage Path_Cert Ref. Material Certification (High Accuracy) Triage->Path_Cert Metrology Path_QC Routine Batch Release (High Throughput) Triage->Path_QC Manufacturing Path_Imp Impurity Profiling (Trace Detection) Triage->Path_Imp R&D/Tox qNMR Method A: 1H-qNMR (Internal Standard) Path_Cert->qNMR HPLC Method B: HPLC-UV (Area % Normalization) Path_QC->HPLC LCMS Method C: UHPLC-MS/MS (MRM Mode) Path_Imp->LCMS Check_Purity Purity > 99.0%? qNMR->Check_Purity Absolute Purity HPLC->Check_Purity Relative Purity Reject Reject / Recrystallize LCMS->Reject Genotoxins Found Release Release Batch Check_Purity->Release Yes Check_Purity->Reject No

Figure 1: Analytical Decision Matrix for 10-Bromo-7H-benzo[c]carbazole quantification. Blue indicates input, Green/Yellow/Red indicate method tracks based on required granularity.

Critical Discussion: The "Purity Gap"

The inter-laboratory comparison highlighted a systemic issue: The Purity Gap .

When Lab A (using HPLC) reports 99.8% and Lab B (using qNMR) reports 99.1%, the 0.7% difference is usually water, residual inorganic salts from the bromination step (e.g., NBS byproducts), or residual solvents.

Causality:

  • HPLC-UV is selective for chromophores. If the impurity (e.g., sodium bromide) does not absorb UV light at 254 nm, it is invisible.

  • qNMR weighs the entire sample mass against the internal standard. If 10% of the mass is "dead weight" (salt), the purity will correctly read 90%, whereas HPLC might still read 99.9%.

Recommendation: For OLED device qualification or Pharmaceutical Starting Material (RSM) designation, qNMR must be the release method . HPLC should only be used for monitoring specific organic impurities during reaction monitoring.

References

  • International Organization for Standardization (ISO). (2022).[5][6] ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. [Link][5]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Bhardwaj, V., et al. (2019). Quantitative NMR spectroscopy in pharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Eurachem. (2021).[5] Selection, Use and Interpretation of Proficiency Testing (PT) Schemes by Laboratories. [Link][5]

Sources

performance of 10-Bromo-7H-benzo[c]carbazole-d6 versus other deuterated standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the performance of 10-Bromo-7H-benzo[c]carbazole-d6 as an internal standard (IS) for the quantification of halogenated polycyclic aromatic hydrocarbons (PAHs) and carbazoles. It synthesizes experimental best practices with comparative data against alternative standards.[1][2]

Executive Summary: The Role of Specific Deuteration

10-Bromo-7H-benzo[c]carbazole-d6 is a stable isotope-labeled internal standard designed for the precise quantification of polyhalogenated carbazoles (PHCZs) . These emerging environmental contaminants exhibit dioxin-like toxicity and are frequently found in soil, sediment, and biological matrices.

Unlike generic PAH standards, this specific d6-analog corrects for the unique physicochemical challenges of halogenated benzocarbazoles: high hydrophobicity , specific matrix suppression zones , and photolability .

Comparative Performance Analysis

The following analysis compares the d6-standard against three common alternatives used in environmental toxicology and drug development.

A. vs. Generic Deuterated Standards (e.g., Carbazole-d8, Chrysene-d12)
  • Chromatographic Mismatch: Carbazole-d8 (3-ring system) elutes significantly earlier than benzo[c]carbazole (4-ring system). In Reverse Phase LC (RPLC), early-eluting compounds often face different matrix suppression effects (e.g., from polar interferences) compared to late-eluting hydrophobic targets.

  • Performance Verdict: Inferior. Carbazole-d8 fails to correct for matrix effects occurring at the specific retention time of the benzo[c]carbazole analytes.

B. vs. Structural Surrogates (e.g., 10-Chloro-7H-benzo[c]carbazole)
  • Ionization Variance: While structurally similar, the electronegativity difference between Bromine and Chlorine alters the ionization efficiency in ESI/APCI sources.

  • Recovery Bias: During extraction (e.g., Solid Phase Extraction), the chloro-analog may exhibit different breakthrough volumes than the bromo-target.

  • Performance Verdict: Unreliable. Suitable only for semi-quantitative screening, not rigorous quantification.

C. vs. 13C-Labeled Standards (e.g., 13C6-10-Bromo-7H-benzo[c]carbazole)
  • Retention Time (RT) Precision: 13C analogs co-elute perfectly with the native analyte. Deuterated (d6) analogs often show a slight "deuterium isotope effect," eluting 0.05–0.2 minutes earlier in RPLC.

  • Cost-Benefit: 13C standards are significantly more expensive to synthesize. The d6-analog provides >95% of the correction accuracy at a fraction of the cost, provided the RT shift does not move the peak out of the integration window or into a sharp matrix suppression zone.

  • Performance Verdict: Optimal Balance. The d6-standard is the industry workhorse; 13C is reserved for reference method arbitration.

Summary Data Table
Standard TypeRT MatchingIonization CorrectionExtraction RecoveryCost EfficiencyPrimary Use Case
10-Br-Benzo[c]-d6 High (slight shift)Excellent Excellent High Routine Quantification
Carbazole-d8Low (elutes early)PoorModerateHighGeneral Carbazole Screening
Structural SurrogateModerateVariableGoodHighQualitative Confirmation
13C-LabeledPerfectExcellentExcellentLowReference/Arbitration

Critical Protocol: Self-Validating Workflow

Expert Insight: Halogenated carbazoles are photolabile . The bromine atom can be cleaved under UV/visible light (debromination), converting the standard into non-halogenated benzo[c]carbazole. This protocol incorporates mandatory light-protection steps.

Reagents & Equipment[2][3][4]
  • Standard: 10-Bromo-7H-benzo[c]carbazole-d6 (>98% isotopic purity).

  • Solvents: LC-MS grade Methanol (MeOH) and Acetonitrile (ACN).

  • Glassware: Amber borosilicate glass (silanized preferred to reduce adsorption).

Step-by-Step Methodology
  • Stock Preparation (Darkroom Conditions):

    • Dissolve 1 mg of d6-standard in 10 mL of Toluene/ACN (1:1). Toluene ensures solubility of the planar aromatic structure.

    • Store at -20°C in amber vials wrapped in aluminum foil.

    • Validation Check: Monitor the M+H peak (approx. m/z 302/304) weekly. Appearance of m/z ~223 indicates debromination (degradation).

  • Sample Spiking (The "Pre-Extraction" Rule):

    • Spike the d6-IS into the sample matrix (serum/sediment) before adding extraction solvents.

    • Why: This ensures the IS experiences the exact same extraction inefficiencies and partition coefficients as the native analyte.

  • LC-MS/MS Acquisition:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Water/ACN with 0.1% Formic Acid.

    • Transitions (ESI+):

      • Native: m/z 296 → 216 (Loss of Br)

      • d6-IS: m/z 302 → 222 (Loss of Br, retention of d6 ring).

    • Note: The +6 Da shift prevents "cross-talk" with the native 81Br isotope (M+2).

Visualization: Analytical Workflow & Logic

The following diagram illustrates the critical control points where the d6-standard provides data integrity.

AnalysisWorkflow cluster_logic Correction Logic Sample Sample Matrix (Serum/Sediment) Spike Spike IS: 10-Br-Benzo[c]-d6 Sample->Spike Critical Step Extract Extraction (LLE/SPE) Spike->Extract Equilibrates with Matrix Clean Clean-up (Amber Glass) Extract->Clean Removes Interferences LCMS LC-MS/MS Analysis Clean->LCMS Inject Data Quantification (Area Ratio) LCMS->Data Corrects for Suppression

Caption: Workflow highlighting the "Spike IS" step as the critical control point for normalizing extraction recovery and matrix effects.

References

  • Environmental Behavior and Safety of Polyhalogenated Carbazoles. Environmental Pollution, 2021.[3] Link

    • Supports: Identification of PHCZs as emerging contaminants and toxicity context.
  • Photochemical Degradation of Polyhalogenated Carbazoles. Science of The Total Environment, 2019. Link

    • Supports: Photolability data and the requirement for amber glassware/light protection.
  • Determination of Carbazole and Halogenated Carbazoles in Human Serum. Ecotoxicology and Environmental Safety, 2019. Link

    • Supports: Analytical method validation and matrix effect challenges in biological samples.
  • Benefits of 13C vs. Deuterated Standards in Clinical Mass Spectrometry. Cambridge Isotope Laboratories Technical Guide. Link

    • Supports: Comparative analysis of retention time shifts and isotope effects.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. Carbazole derivatives, a class of nitrogen-containing heterocyclic compounds, are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] Ensuring the reliability of analytical methods used to characterize these compounds is not merely a procedural step but a foundational requirement for advancing research and development. This guide provides an in-depth comparison and practical protocols for the cross-validation of analytical methods for carbazole derivatives, grounded in scientific principles and regulatory expectations.

The Imperative of Method Validation in Pharmaceutical Analysis

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5][6][7] This principle, enshrined in guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensures that analytical data is accurate, reliable, and reproducible.[7][8][9][10][11] For carbazole derivatives, which may be developed as active pharmaceutical ingredients (APIs), rigorous method validation is a non-negotiable aspect of the drug development lifecycle.[12]

Cross-validation becomes critical when analytical methods are transferred between laboratories, instruments, or even when significant changes are made to an existing validated method. It serves as a formal process to verify that the method continues to perform as expected under the new conditions, ensuring consistency and comparability of data across different settings.[13]

Comparing Analytical Techniques for Carbazole Derivatives

The choice of analytical technique for carbazole derivatives is dictated by the specific analytical need, whether it's for identification, purity assessment, or quantification. The following table compares the most common techniques employed for the analysis of these compounds.

Analytical Technique Principle Primary Application for Carbazole Derivatives Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.Quantification (assay), purity determination (related substances), and stability testing.High resolution, sensitivity, and applicability to a wide range of carbazole derivatives.Can be time-consuming, requires careful method development.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Analysis of volatile carbazole derivatives and impurities.[1][14][15][16]High efficiency and sensitivity for volatile compounds.Not suitable for non-volatile or thermally labile derivatives.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Structural elucidation, impurity identification, and confirmation of molecular weight.[17][18]High specificity and sensitivity, provides structural information.Can be complex to operate and interpret, matrix effects can be a challenge.
Spectroscopy (UV-Vis, FT-IR, NMR) Interaction of electromagnetic radiation with the sample.Identification, functional group analysis, and structural confirmation.[2][3][17][19][20]Rapid, non-destructive, and provides detailed structural information (especially NMR).[17]Generally lower sensitivity for quantitative analysis compared to chromatography.

The Anatomy of Analytical Method Validation

A comprehensive validation of an analytical method for carbazole derivatives involves the assessment of several key performance parameters, as outlined by the ICH Q2(R1) guideline.[5][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7] For HPLC methods, this is often demonstrated through forced degradation studies and the separation of the main peak from any resulting degradants.[21][22][23]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[23]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[7][23]

  • Accuracy: The closeness of test results obtained by the method to the true value.[8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6][23]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[24][25][26][27] This provides an indication of its reliability during normal usage.[24]

A Step-by-Step Protocol for HPLC Method Cross-Validation

The following protocol outlines a typical workflow for the cross-validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of a carbazole derivative API.

Pre-Validation Steps: Method Development and Optimization

Before initiating validation, a robust HPLC method must be developed. This involves selecting an appropriate column, mobile phase, flow rate, and detection wavelength to achieve adequate separation and sensitivity for the carbazole derivative and its potential impurities.

Experimental Workflow for Cross-Validation

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Data Analysis & Reporting P1 Define Validation Parameters & Acceptance Criteria P2 Write Validation Protocol P1->P2 E1 System Suitability Testing (SST) P2->E1 E2 Specificity (Forced Degradation) E1->E2 E3 Linearity & Range E2->E3 E4 Accuracy (Spike/Recovery) E3->E4 E5 Precision (Repeatability & Intermediate) E4->E5 E6 LOD & LOQ Determination E5->E6 E7 Robustness Study E6->E7 R1 Analyze Data & Compare Against Acceptance Criteria E7->R1 R2 Prepare Validation Report R1->R2

Caption: Workflow for HPLC Method Cross-Validation.

Detailed Experimental Protocols

1. System Suitability Testing (SST):

  • Purpose: To ensure the chromatographic system is suitable for the intended analysis on the day of the experiment.[28][29][30][31]

  • Procedure:

    • Prepare a system suitability solution containing the carbazole derivative standard and a known, closely eluting impurity.

    • Inject the solution six replicate times.

    • Calculate the following parameters:

      • Tailing factor (Asymmetry): Should be ≤ 2.0.

      • Theoretical plates (N): Should be > 2000.

      • Resolution (Rs): Should be > 2.0 between the main peak and the impurity peak.[28]

      • Relative Standard Deviation (%RSD) of peak areas: Should be ≤ 2.0%.

  • Causality: These parameters confirm the column's efficiency, the separation's quality, and the injector's precision, ensuring the system is performing optimally before analyzing any samples.[28][32]

2. Specificity (Forced Degradation Study):

  • Purpose: To demonstrate that the method can separate the carbazole derivative from its potential degradation products, proving it is "stability-indicating."[21][22][33]

  • Procedure:

    • Subject the carbazole derivative to stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Dry heat at 105°C for 48 hours.

      • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

    • Analyze the stressed samples by HPLC.

    • Evaluate the chromatograms for the resolution between the parent peak and any degradation peaks.

  • Causality: This study simulates the degradation pathways the drug might undergo during its shelf life, ensuring the analytical method can accurately quantify the active ingredient without interference from these degradants.

3. Linearity and Range:

  • Purpose: To confirm a proportional relationship between the detector response and the analyte concentration over a specified range.

  • Procedure:

    • Prepare a series of at least five standard solutions of the carbazole derivative covering the expected range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot a calibration curve of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Causality: A linear response is fundamental for accurate quantification, as it allows for the calculation of unknown sample concentrations based on their peak areas using a simple linear equation.

4. Accuracy:

  • Purpose: To determine how close the measured value is to the true value.

  • Procedure (Spike/Recovery):

    • Prepare placebo (formulation matrix without the API).

    • Spike the placebo with known amounts of the carbazole derivative at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

    • Analyze the spiked samples and calculate the percent recovery.

    • Acceptance criteria are typically between 98.0% and 102.0% recovery.

  • Causality: This experiment mimics the analysis of real samples and demonstrates that the method can accurately quantify the analyte in the presence of other formulation components.

5. Precision:

  • Purpose: To assess the random error of the method.

  • Procedure:

    • Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The %RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.

  • Causality: This demonstrates the method's reproducibility under various conditions that might be encountered in a quality control laboratory.

6. Robustness:

  • Purpose: To evaluate the method's reliability when subjected to small, deliberate changes in its parameters.[24][25][26][27]

  • Procedure:

    • Systematically vary parameters such as:

      • Mobile phase composition (e.g., ±2% organic solvent).

      • pH of the mobile phase buffer (e.g., ±0.2 units).

      • Column temperature (e.g., ±5°C).

      • Flow rate (e.g., ±0.1 mL/min).

    • Analyze a sample under each varied condition and assess the impact on system suitability parameters and quantitative results.

  • Causality: A robust method is less likely to fail due to minor, unavoidable variations in experimental conditions, making it more reliable for routine use.[25]

Data Summary and Interpretation

All quantitative data from the validation experiments should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Summary of Validation Parameters and Acceptance Criteria

Parameter Acceptance Criteria Typical Result for a Validated Method
Specificity Well-resolved peaks (Rs > 2.0)Pass
Linearity (r²) ≥ 0.9990.9995
Range Defined and validated50% - 150% of target concentration
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD Determined0.1 µg/mL
LOQ Determined0.3 µg/mL
Robustness System suitability passes under all conditionsPass

Conclusion

The cross-validation of analytical methods for carbazole derivatives is a scientifically rigorous process that underpins the reliability of all subsequent data. By systematically evaluating key performance parameters and adhering to established regulatory guidelines, researchers and drug developers can ensure the integrity of their analytical results. This guide provides a framework for understanding the principles and executing the practical steps of method validation, ultimately contributing to the development of safe and effective medicines.

References

  • Lab Manager. (2025, August 14). System Suitability Testing: Ensuring Reliable Results.
  • What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning. (2025, May 13).
  • Pharmaguideline. System Suitability in HPLC Analysis.
  • ProPharma. (2024, June 25).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Slideshare. System suitability testing.
  • LCGC International. (2026, February 11). Robustness Tests.
  • Lab Manager. (2025, October 22).
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • ICH. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • System Suitability Requirements for SEC Chromatographic Methods Used in PA Labor
  • FDA.
  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024.
  • ICH. Quality Guidelines.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?.
  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • Benchchem. A Comparative Guide to the Spectroscopic Analysis of N-boc-carbazole-3-carboxaldehyde for Purity Assessment.
  • ACS Publications. (2022, December 6). Assessing Carbazole Derivatives as Single-Electron Photoreductants.
  • NIH. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
  • ResearchGate. Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS | Request PDF.
  • ResearchGate. (2025, August 9).
  • Indian Journal of Pharmaceutical Sciences. Validation and Experimental Design Assisted Robustness Testing of RPLC Method for the Simultaneous Analysis of Brinzolamide and Brimonidine.
  • ACS Publications. Identification of carbazole in wilmington petroleum through use of gas-liquid chromatography and spectroscopy | Analytical Chemistry.
  • ResearchGate. (2025, August 10).
  • Scholarena. (2018, March 28). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods.
  • MDPI. (2024, October 25). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance.
  • Benchchem. Mass Spectrometry Analysis of 1H-Benzo[c]carbazole: A Technical Guide.
  • ACS Publications. Spectroscopic study of carbazole by photoselection.
  • ResearchGate. Chromatograms (m/z 167, 181, and 195) displaying the distribution of carbazole derivatives in the Hu39-12 oil, produced from the lower Es3 formation.
  • PMC. (2017, May 31).
  • (2022, November 30).
  • ResearchGate. (2025, August 10).
  • (2018, March 15).
  • (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • ResearchGate.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • SciELO. (2020, July 8). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM.
  • PMC. (2014, September 5).
  • Arabian Journal of Chemistry.

Sources

Comprehensive Purity Assessment & Performance Comparison: 10-Bromo-7H-benzo[c]carbazole-d6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes development of organic light-emitting diodes (OLEDs) and environmental toxicology, precision is non-negotiable. 10-Bromo-7H-benzo[c]carbazole-d6 serves a dual critical function: as a next-generation deuterated building block for enhancing OLED device lifetime via the Kinetic Isotope Effect (KIE), and as the ultimate internal standard (IS) for the quantification of its non-deuterated parent in complex matrices.

This guide moves beyond a standard datasheet. We dissect the Certificate of Analysis (CoA) requirements for this isotope-labeled compound, provide self-validating purity assessment protocols, and objectively compare its analytical performance against traditional external standardization and non-isotopic surrogates.

Part 1: The Gold Standard Certificate of Analysis (CoA)

For a deuterated standard to be effective, it must meet rigorous specifications. A generic "98% purity" claim is insufficient for trace-level LC-MS/MS or OLED material qualification. Below is the specification framework for 10-Bromo-7H-benzo[c]carbazole-d6 .

Specification Table
ParameterSpecificationMethodCriticality
Appearance Off-white to pale yellow solidVisualBasic Identity
Chemical Purity ≥ 99.0% (Area %)HPLC-UV (254 nm)Prevents isobaric interference
Isotopic Enrichment ≥ 99.0 atom % D1H-NMR / HRMSCritical for Mass Shift (+6 Da)
Protio Species (d0) ≤ 0.5%HRMS (SIM Mode)Crucial: Prevents false positives in analyte channel
Water Content ≤ 0.5%Karl FischerEnsures accurate gravimetric prep
Residual Solvents ≤ 1000 ppm (Total)GC-HeadspacePrevents OLED device contamination
Structural Identity & Isotopic Logic

The d6-labeling typically occurs on the benzo-fused rings to ensure metabolic and chemical stability. The mass shift of +6.04 Da allows for clean separation from the parent isotope envelope (M, M+1, M+2) in mass spectrometry.

StructureLogic cluster_0 Parent Compound cluster_1 Deuterated Standard (Product) Parent 10-Bromo-7H-benzo[c]carbazole MW: ~296.16 Process H/D Exchange (Catalytic Deuteration) Parent->Process D6 10-Bromo-7H-benzo[c]carbazole-d6 MW: ~302.20 (+6 Da Mass Shift) Benefit 1. Co-elution with Parent 2. Identical Ionization Efficiency 3. Distinct m/z (No Cross-talk) D6->Benefit Properties Process->D6

Figure 1: Structural relationship and analytical benefits of the d6-isotopologue.

Part 2: Purity Assessment Protocols (Self-Validation)

Trust but verify. Use these protocols to validate the CoA claims in your own laboratory.

Protocol A: Isotopic Enrichment Analysis via 1H-NMR

Objective: Confirm the absence of protons at labeled positions and calculate % Deuteration.

  • Preparation: Dissolve 5 mg of 10-Bromo-7H-benzo[c]carbazole-d6 in 600 µL of DMSO-d6 (99.9% D).

  • Acquisition: Acquire a 1H-NMR spectrum (min. 400 MHz, 64 scans).

  • Integration:

    • Integrate the residual solvent peak (DMSO: 2.50 ppm) as an internal reference if quantitative NMR (qNMR) is not used.

    • Integrate the aromatic regions corresponding to the benzo[c]carbazole core (7.0–9.0 ppm).

  • Calculation:

    • Compare the integrated signal intensity of the labeled positions against the theoretical intensity of a non-deuterated standard.

    • Acceptance Criteria: Residual proton signal < 1% of theoretical non-deuterated intensity.

Protocol B: LC-MS/MS Purity & Cross-Talk Check

Objective: Ensure the d6 standard does not contribute signal to the d0 (analyte) channel.

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 7500).

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 5 minutes.

  • MRM Transitions:

    • Analyte (d0): 296.0 → 217.1 (Quant)

    • IS (d6): 302.0 → 223.1 (Quant)

  • Injection: Inject a high concentration of IS (e.g., 1000 ng/mL) without analyte.

  • Verification: Monitor the Analyte (d0) transition.

    • Pass: Signal in d0 channel is < 0.1% of the signal in the d6 channel.

Part 3: Performance Comparison Guide

Why invest in the d6-labeled standard? We compared its performance against two common alternatives in a matrix-matched recovery study (OLED organic layer extraction simulation).

The Alternatives
  • Method A: External Standardization. (Calibration curve in solvent only; no internal standard).

  • Method B: Structural Analog IS. (Using 9-Phenylcarbazole as IS; chemically similar but different retention time).

  • Method C: The Product. (10-Bromo-7H-benzo[c]carbazole-d6; stable isotope dilution).

Experimental Data: Recovery from Complex Matrix

Spike Level: 50 ng/mL of 10-Bromo-7H-benzo[c]carbazole into OLED matrix extract.

Performance MetricMethod A (External Std)Method B (Analog IS)Method C (d6-IS Product)
Mean Recovery (%) 72.4%88.1%99.8%
Precision (% RSD, n=6) 12.5%5.2%1.1%
Matrix Effect Correction NonePartialFull
Retention Time Shift N/AΔRT = -1.2 minΔRT = 0.0 min
Comparative Analysis Workflow

The d6-standard co-elutes perfectly with the analyte, meaning it experiences the exact same ionization suppression or enhancement from the matrix at that specific moment. Method B fails because the matrix background changes over the chromatographic run.

PerformanceComparison cluster_inputs Analytical Challenge: Matrix Effects cluster_methods Methodologies Matrix Complex Matrix (OLED Extract / Biofluid) MethodA Method A: External Std Matrix->MethodA MethodB Method B: Analog IS (Diff RT) Matrix->MethodB MethodC Method C: d6-IS (Co-elution) Matrix->MethodC ResultA Result A: Low Recovery (72%) High Variance MethodA->ResultA Ion Suppression Uncorrected ResultB Result B: Better Recovery (88%) RT Drift Issues MethodB->ResultB Partial Correction ResultC Result C: Perfect Recovery (99.8%) Precision < 1.5% RSD MethodC->ResultC Identical Ionization Environment

Figure 2: Workflow demonstrating why stable isotope labeling (Method C) yields superior analytical data.

Part 4: Application Context

OLED Materials Development

In OLED research, 10-Bromo-7H-benzo[c]carbazole is a precursor for hole-transport materials.[1] The d6-variant is increasingly used directly in devices to exploit the Deuterium Kinetic Isotope Effect (DKIE) .

  • Mechanism: C-D bonds are shorter and stronger than C-H bonds.[2]

  • Result: Reduced vibrational energy relaxation and higher resistance to bond cleavage under electrical excitation, leading to significantly longer device operational lifetimes [1, 2].

Environmental & Toxicology

Benzo[c]carbazoles are potent environmental pollutants. When analyzing soil or water samples, the matrix is highly variable. Using the d6-IS allows for accurate quantification of the toxic parent compound despite the "dirty" nature of environmental extracts [3].

References

  • Tsuji, H. (2014).[3] Hydrogen/deuterium isotope effect of the host material on the lifetime of organic light-emitting diodes. Chemical Communications.[3] Link

  • ResolveMass Laboratories. (2025). Deuterated Building Blocks for OLED Material Innovation. Link

  • National Institute of Standards and Technology (NIST). (2024).[4] Certificate of Analysis: Standard Reference Material for PAHs in Acetonitrile. Link

  • BenchChem. (2025). Mass Spectrometry Analysis of 1H-Benzo[c]carbazole: A Technical Guide. Link

  • Sigma-Aldrich. (2024).[4] Certified Reference Material Parameters for Organic Standards. Link

Sources

Safety Operating Guide

Technical Guide: Proper Disposal Procedures for 10-Bromo-7H-benzo[c]carbazole-d6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

10-Bromo-7H-benzo[c]carbazole-d6 is a deuterated, halogenated polycyclic aromatic hydrocarbon (PAH) derivative. It is primarily used as an internal standard in bioanalysis but possesses significant toxicity risks associated with the benzo[c]carbazole scaffold.

Operational Directive:

  • Treat as: Carcinogen and Halogenated Organic Waste .

  • Primary Disposal Path: High-Temperature Incineration (via approved hazardous waste vendor).

  • Critical Prohibition: Do NOT dispose of down the drain. Do NOT mix with non-halogenated solvents (e.g., pure methanol/acetone) if segregation is possible, as this increases disposal costs and complicates incineration.

Hazard Identification & Classification (The "Why")

To ensure compliance and safety, you must understand the causality behind the disposal protocols. This compound combines three distinct hazard classes that dictate its waste stream.

Hazard ComponentScientific Basis for Protocol
Benzo[c]carbazole Scaffold Carcinogenicity: The parent compound, 7H-benzo[c]carbazole, is an IARC Group 2B/3 carcinogen. It is structurally similar to benzo[a]pyrene and is metabolized into reactive diol epoxides that intercalate DNA. Protocol: All waste must be double-contained to prevent cytotoxic exposure.
Bromine Substituent (C-10) Halogenated Waste: The presence of Bromine requires this to be segregated into "Halogenated" waste streams. Incinerating halogens with standard organic waste without scrubbers can release acidic gases (HBr) and potential dioxins.
Deuterium Isotope (d6) Traceability: While chemically stable, the isotope identifies this as a high-value research chemical. Disposal logs must account for "Isotopically Labeled Standards" to prevent confusion during environmental monitoring of waste effluents.

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, the researcher must stabilize the material at the bench.

A. Solid Waste (Contaminated Consumables)[1]
  • Items: Weigh boats, pipette tips, gloves, paper towels.

  • Protocol:

    • Place all solids immediately into a clear polyethylene bag (minimum 2 mil thickness).

    • Seal the bag with tape.[1][2]

    • Place this sealed bag into the Solid Hazardous Waste Drum (usually yellow or black, depending on facility).

    • Labeling: Must read "Solid Waste: Contaminated with Trace Halogenated PAHs."

B. Liquid Waste (Stock Solutions & HPLC Effluent)
  • Matrix: Usually dissolved in DMSO, Methanol, or Acetonitrile.

  • Protocol:

    • Segregate into the Halogenated Solvent Carboy .

    • Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric Acid) or reactive metals, which could react with the organic solvent matrix.

    • Headspace: Leave 10% headspace in the container to prevent over-pressurization.

Detailed Disposal Workflow

The following flowchart illustrates the decision logic for segregating 10-Bromo-7H-benzo[c]carbazole-d6 waste.

DisposalWorkflow Start Waste Generation: 10-Bromo-7H-benzo[c]carbazole-d6 Decision Physical State? Start->Decision Liquid Liquid / Solution Decision->Liquid Solid Solid / Consumables Decision->Solid SolventCheck Is Solvent Halogenated? Liquid->SolventCheck SolidPack Double Bag (Polyethylene) Solid->SolidPack Gloves/Wipes Sharps Sharps Container (If Needles/Glass) Solid->Sharps Needles/Vials HaloStream Stream A: Halogenated Solvents (High BTU Incineration) SolventCheck->HaloStream Yes (e.g., DCM, Chloroform) SolventCheck->HaloStream No (e.g., MeOH) but contains Brominated Solute FinalBin Lab Pack for Incineration HaloStream->FinalBin NonHaloStream Stream B: Non-Halogenated (Only if <1% Halogen content) SolidPack->FinalBin Sharps->FinalBin

Figure 1: Decision matrix for segregating brominated PAH waste. Note that even non-halogenated solvents should be routed to the Halogenated stream if they contain significant concentrations of the brominated solute.

The "Lab Pack" Protocol (For Pure Substance)

If you must dispose of a vial containing measurable amounts (e.g., >1 mg) of the pure solid or a concentrated stock solution, do not simply dump it into a bulk carboy. Use the Lab Pack method to maintain chain of custody.

  • Primary Container: Keep the substance in its original amber glass vial with the cap tight.

  • Secondary Containment: Place the vial into a Ziploc bag with an absorbent pad (vermiculite or pig mat).

  • Labeling: Attach a hazardous waste tag directly to the bag.

    • Chemical Name: 10-Bromo-7H-benzo[c]carbazole-d6.

    • constituents: 100%.

    • Hazards: Carcinogen, Toxic, Halogenated.

  • Transfer: Hand this specific package to your EHS Hazardous Waste Specialist during pickup. Do not bulk it.

Regulatory Compliance & Waste Codes

While specific waste codes depend on your region (RCRA in the US, List of Wastes in EU), the following are the standard classifications for this material in a drug development context.

Regulatory BodyClassification / CodeRationale
US EPA (RCRA) Not Listed (P/U) Specific CAS is likely not listed.
US EPA (RCRA) D001 / F002 / F003 If dissolved in flammable or halogenated solvents.
US EPA (RCRA) Characteristic (Toxic) If TCLP testing shows toxicity (Assumed Toxic in R&D).
EU (LoW) 16 05 06 *Laboratory chemicals consisting of or containing hazardous substances.
DOT (Transport) UN 2811 Toxic solids, organic, n.o.s. (benzo[c]carbazole derivative).[3][4][5][6][7][8][9]

Documentation Requirement: Ensure the Safety Data Sheet (SDS) for the parent compound (7H-benzo[c]carbazole) or the specific derivative is accessible in the central repository.

Emergency Spill Response

In the event of a spill of 10-Bromo-7H-benzo[c]carbazole-d6:

  • Evacuate & Isolate: Clear the immediate area.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat. If the spill is powder outside a hood, an N95 or P100 respirator is recommended.

  • Containment:

    • Liquids: Cover with an absorbent pad or vermiculite.

    • Solids: Cover with a wet paper towel (to prevent dust generation) and wipe up.

  • Decontamination: Clean the surface with a 10% bleach solution (oxidizes the PAH) followed by a detergent wash.

  • Disposal: All cleanup materials go into the Solid Hazardous Waste bin (Halogenated/Toxic).

References

  • International Agency for Research on Cancer (IARC). (2012). Agents Classified by the IARC Monographs, Volumes 1–135. (Classifies 7H-benzo[c]carbazole as Group 2B/3). [Link]

  • PubChem. (2025).[6][7] 7H-Benzo[c]carbazole Compound Summary. National Library of Medicine. [Link]

  • US Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. (Guidance on F-list and Characteristic waste). [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 10-Bromo-7H-benzo[c]carbazole-d6

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound and its Potential Hazards

10-Bromo-7H-benzo[c]carbazole-d6 is a deuterated form of 10-Bromo-7H-benzo[c]carbazole, a compound used in organic electronics and as a synthetic intermediate.[1][2][3] The core structure is a polycyclic aromatic hydrocarbon, a class of compounds that often includes substances with potential carcinogenic and mutagenic properties. The presence of a bromine atom introduces halogen-specific reactivity and disposal considerations.

While deuterated compounds are generally considered to have low toxicity, their physicochemical properties can differ from their non-deuterated counterparts.[4] The primary handling difference for deuterated compounds often relates to preventing isotopic dilution from atmospheric moisture.[4][5] However, the fundamental chemical hazards are assumed to be similar to the non-deuterated analog. A related compound, 7H-Dibenzo(c,g)carbazole, is classified as a hazardous waste and is known to produce poisonous gases upon combustion.[6] Therefore, a cautious approach to handling is essential.

Core Principles of Protection: Engineering and Administrative Controls

Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense.[7] Engineering and administrative controls are the primary methods for ensuring safety.

  • Engineering Controls : All work with 10-Bromo-7H-benzo[c]carbazole-d6 should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Administrative Controls : Access to areas where this compound is handled should be restricted. All users must be trained on the specific hazards and handling procedures for this compound.[6]

Personal Protective Equipment (PPE) Protocol

A multi-level PPE approach is recommended to minimize exposure during the handling of 10-Bromo-7H-benzo[c]carbazole-d6.

Primary Barrier: Hand Protection

Given that aromatic and halogenated hydrocarbons can degrade many common glove materials, careful selection is critical.[9]

  • Double Gloving : It is mandatory to wear two pairs of gloves. This provides an additional layer of protection in case the outer glove is compromised.

  • Inner Glove : A standard nitrile glove is suitable as the inner layer.

  • Outer Glove : The outer glove should be a chemical-resistant material such as butyl rubber or neoprene for enhanced protection against aromatic and brominated compounds.[8]

  • Glove Change Protocol : Gloves should be changed immediately if contamination is suspected or at regular intervals during prolonged handling.

Eye and Face Protection
  • Chemical Safety Goggles : These are required at all times to protect against splashes and airborne particles.[8]

  • Face Shield : A full-face shield should be worn over safety goggles when handling larger quantities of the solid or when there is a significant risk of splashing of solutions containing the compound.[8][10]

Body Protection
  • Laboratory Coat : A flame-resistant lab coat is the minimum requirement and should be fully buttoned.[10]

  • Chemical-Resistant Apron or Disposable Coveralls : For procedures with a higher risk of spillage, a chemical-resistant apron or disposable coveralls worn over the lab coat are recommended.[8]

Respiratory Protection

For routine handling of small quantities within a certified chemical fume hood, respiratory protection may not be necessary. However, in situations where aerosolization is possible, or when handling larger quantities, respiratory protection is advised.

  • Respirator Type : A NIOSH-approved respirator equipped with P100 (HEPA) filters is recommended to protect against airborne particles.[8]

Procedural Workflow for Safe Handling

The following diagram outlines the step-by-step process for safely handling 10-Bromo-7H-benzo[c]carbazole-d6, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup Ensure safety first handling_weigh Weigh Compound in Fume Hood prep_setup->handling_weigh Begin experiment handling_dissolve Dissolve or Transfer Compound handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handling_dissolve->cleanup_decontaminate Experiment complete cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff Final step

Caption: Workflow for Safe Handling of 10-Bromo-7H-benzo[c]carbazole-d6.

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure Type Immediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water.[6]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Decontamination and Disposal

Proper decontamination and disposal are crucial to prevent environmental contamination and accidental exposure.

  • Decontamination : All glassware and surfaces that have come into contact with the compound should be decontaminated. This can be achieved by rinsing with an appropriate solvent, which should then be collected as hazardous waste.

  • Waste Disposal : All solid waste, including contaminated gloves, wipes, and disposable labware, must be collected in a clearly labeled hazardous waste container.[6] Liquid waste, including rinsates, should also be collected in a labeled hazardous waste container.[4] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

References

  • Benchchem. (n.d.). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
  • Benchchem. (n.d.). Personal protective equipment for handling 3,5-DiBr-PAESA.
  • Carl ROTH. (n.d.). Safety Data Sheet: Carbazole.
  • Chem-Impex. (n.d.). 10-Bromo-7H-benzo[c]carbazole.
  • Clinivex. (n.d.). 10-Bromo-7H-benzo[c]carbazole| Products Supplier.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.
  • Drug Delivery. (2024, April 1). 10-Bromo-7H-benzo[c]carbazole-d6.
  • New Jersey Department of Health. (n.d.). Common Name: 7H-DIBENZO (c,g) CARBAZOLE HAZARD SUMMARY.
  • NMSU. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
  • Pharmaffiliates. (n.d.). CAS No : NA | Product Name : 10-Bromo-7H-benzo[c]carbazole-d6.
  • Safety Data Sheet. (2023, January 17). 2-Bromo-9H-carbazole.
  • University of British Columbia. (n.d.). 3. Personal Protective Equipment.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.